(2-Methylquinolin-7-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylquinolin-7-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-2-4-10-5-3-9(7-12(14)15)6-11(10)13-8/h2-6H,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTJMWBSZVPLSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Methylquinolin-7-yl)acetic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive exploration of a specific derivative, (2-Methylquinolin-7-yl)acetic acid, a compound of interest for its potential pharmacological applications. While direct experimental data for this molecule is not extensively available in public literature, this guide, grounded in established chemical principles and data from analogous structures, offers valuable insights for researchers. We will delve into plausible synthetic routes, predict its physicochemical properties, and discuss its potential as a lead compound in drug discovery, particularly in areas such as oncology, infectious diseases, and inflammation.[3][4][5]
Introduction: The Prominence of the Quinoline Moiety
Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug development due to its ability to interact with a wide array of biological targets.[6][7] The versatility of the quinoline ring system allows for extensive functionalization, leading to a diverse chemical space of derivatives with potent and selective pharmacological activities.[2] From the historic antimalarial quinine to modern fluoroquinolone antibiotics and targeted anticancer agents, the quinoline core has consistently proven its therapeutic value.[5] The introduction of a methyl group at the 2-position and an acetic acid moiety at the 7-position of the quinoline ring, as in this compound, is anticipated to modulate its biological and physicochemical properties, offering new avenues for therapeutic intervention.
Synthesis of this compound: A Proposed Strategy
Synthesis of the 2,7-Dimethylquinoline Precursor
A robust method for the synthesis of the 2,7-dimethylquinoline precursor is the Doebner-von Miller reaction .[3][4][8] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[9] In this case, m-toluidine would be reacted with crotonaldehyde.
Experimental Protocol: Synthesis of 2,7-Dimethylquinoline via Doebner-von Miller Reaction
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-toluidine and a suitable acidic catalyst (e.g., hydrochloric acid or sulfuric acid) in a solvent such as ethanol or water.
-
Addition of Aldehyde: Slowly add crotonaldehyde to the reaction mixture with constant stirring. An exothermic reaction is expected.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with a base (e.g., sodium hydroxide solution).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Conversion of 2,7-Dimethylquinoline to this compound
With 2,7-dimethylquinoline in hand, the next step is the introduction of the acetic acid moiety at the 7-position. A plausible and direct approach involves the hydrolysis of a nitrile intermediate.
The 7-methyl group can be selectively brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) under photochemical or thermal conditions.
The resulting 7-(bromomethyl)-2-methylquinoline can then be converted to (2-methylquinolin-7-yl)acetonitrile via a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Finally, the target compound, this compound, can be obtained by the acidic or basic hydrolysis of the (2-methylquinolin-7-yl)acetonitrile intermediate.[10][11] Acidic hydrolysis is typically carried out using a strong acid like hydrochloric acid or sulfuric acid in an aqueous medium under reflux.
Experimental Protocol: Synthesis of this compound from 2,7-Dimethylquinoline
-
Bromination: In a flask equipped with a reflux condenser and a light source, dissolve 2,7-dimethylquinoline in a non-polar solvent like carbon tetrachloride. Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide. Irradiate the mixture with a UV lamp or heat to reflux until the reaction is complete (monitored by TLC). Filter off the succinimide and concentrate the filtrate.
-
Cyanation: Dissolve the crude 7-(bromomethyl)-2-methylquinoline in DMF. Add sodium cyanide and heat the mixture with stirring. Monitor the reaction by TLC. After completion, pour the reaction mixture into water and extract the product with an organic solvent.
-
Hydrolysis: To the crude (2-methylquinolin-7-yl)acetonitrile, add a solution of concentrated hydrochloric acid and water. Reflux the mixture for several hours. Upon cooling, the carboxylic acid product may precipitate. The product can be collected by filtration and recrystallized from a suitable solvent system (e.g., ethanol/water).
An alternative, though likely less direct, approach for the conversion of a methyl group to an acetic acid is the Willgerodt-Kindler reaction .[1][12][13] This reaction converts an aryl alkyl ketone to the corresponding amide, which can then be hydrolyzed to the carboxylic acid. This would require an additional step to convert the 7-methyl group of 2,7-dimethylquinoline to an acetyl group.
Physicochemical Properties: A Predictive Analysis
In the absence of direct experimental data, the physicochemical properties of this compound can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value/Characteristic | Justification |
| Molecular Formula | C₁₂H₁₁NO₂ | Based on the chemical structure. |
| Molecular Weight | 201.22 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for small molecule carboxylic acids. |
| Melting Point | Expected to be a solid with a defined melting point | The presence of the carboxylic acid group allows for strong intermolecular hydrogen bonding. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols. | The carboxylic acid moiety will impart some water solubility, but the larger aromatic quinoline ring will limit it. Solubility in aqueous base is expected to be higher due to salt formation. |
| pKa | Estimated to be around 4-5 | Similar to other aromatic carboxylic acids. |
Spectroscopic Characterization: Predicted Spectral Data
The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques. The following are predicted key spectral features.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Quinoline-CH₃ (at C2) | ~2.5 | singlet | 3H |
| -CH₂-COOH | ~3.7 | singlet | 2H |
| Aromatic Protons (Quinoline Ring) | 7.0 - 8.5 | multiplets/doublets | 5H |
| -COOH | >10 | broad singlet | 1H |
The chemical shifts of the aromatic protons will be influenced by the substitution pattern. Data from similar quinoline structures, such as 7-fluoro-2-methylquinoline, can aid in more precise predictions.[14]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Quinoline-CH₃ (at C2) | ~25 |
| -CH₂-COOH | ~40 |
| Aromatic Carbons (Quinoline Ring) | 120 - 150 |
| -C=O (Carboxylic Acid) | >170 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.[15][16]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Characteristic |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp |
| C=N, C=C (Aromatic) | 1500-1600 | Medium to strong |
| C-H (Aromatic) | 3000-3100 | Medium |
| C-H (Aliphatic) | 2850-3000 | Medium |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.[17] Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 202.08 should be observed. Fragmentation patterns would likely involve the loss of water (-18) and the carboxylic acid group (-45).
Potential Biological Activities and Therapeutic Applications
The diverse biological activities of quinoline derivatives suggest that this compound could be a valuable lead compound in several therapeutic areas.[2][18]
-
Anticancer Activity: Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization.[5] The presence of the acetic acid moiety could enhance interactions with biological targets.
-
Antimicrobial Activity: The quinoline scaffold is central to many antibacterial and antifungal agents.[5] this compound could be investigated for its efficacy against a range of pathogens.
-
Anti-inflammatory Activity: Quinolines have been shown to possess anti-inflammatory properties. The carboxylic acid group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential role for this compound in modulating inflammatory pathways.
-
Neuroprotective Potential: Some quinoline derivatives have demonstrated neuroprotective effects, making them interesting candidates for the treatment of neurodegenerative diseases.[6]
Conclusion
This compound represents a promising, yet underexplored, molecule within the vast chemical space of quinoline derivatives. This guide has provided a comprehensive overview of its likely chemical nature, proposing robust synthetic strategies and predicting its key physicochemical and spectroscopic properties based on established scientific principles. The potential for this compound to exhibit significant biological activity warrants its synthesis and further investigation by the scientific community. The insights and protocols detailed herein are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the exploration of this compound and its potential contributions to medicinal chemistry.
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Sciencemadness.org. A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Available from: [Link]
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Wikipedia. Willgerodt rearrangement. Available from: [Link]
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Academia.edu. synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Available from: [Link]
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ResearchGate. New Quinoline Derivatives on the Basis of (4-Hydroxy-2-methylquinolin-3-yl)acetic Acid. Available from: [Link]
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PubMed. Stereospecific synthesis, assignment of absolute configuration, and biological activity of the enantiomers of 3-[[[3-[2-(7-chloroquinolin-2-yl)-(E)-ethenyl]phenyl] [[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]propionic acid, a potent and specific leukotriene D4 receptor antagonist. Available from: [Link]
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The Ascendant Therapeutic Potential of (2-Methylquinolin-7-yl)acetic Acid Derivatives: A Technical Guide for Drug Discovery
Foreword: Unlocking the Quinoline Core
The quinoline scaffold, a bicyclic aromatic heterocycle, represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive compounds. Its derivatives have consistently demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3][4] This guide delves into the pharmacological potential of a specific, yet underexplored, subclass: (2-Methylquinolin-7-yl)acetic acid derivatives. While direct literature on this precise scaffold is emerging, this document synthesizes the vast knowledge of related quinoline congeners to provide a robust framework for researchers, scientists, and drug development professionals. We will explore the synthetic rationale, plausible mechanisms of action, and the critical experimental workflows required to unlock the therapeutic promise of this chemical class.
The this compound Scaffold: A Strategic Design
The core structure, this compound, presents several key features for strategic derivatization:
-
The Quinoline Nucleus: A known pharmacophore that contributes to interactions with various biological targets.
-
The 2-Methyl Group: This substituent can influence the molecule's steric and electronic properties, potentially enhancing target binding or metabolic stability.
-
The 7-Acetic Acid Moiety: This acidic functional group can be crucial for interacting with specific enzyme active sites (e.g., cyclooxygenases) and can be readily converted into esters, amides, and other functional groups to modulate physicochemical properties and biological activity.[5]
Synthetic Pathways: Building the Core and its Analogs
The synthesis of this compound and its derivatives can be approached through established methods for quinoline ring formation, followed by functionalization at the 7-position. A plausible and versatile approach is the Doebner-von Miller reaction or a related cyclization strategy, followed by modification of a suitable precursor at the 7-position to introduce the acetic acid side chain.
A generalized synthetic workflow is proposed below:
Caption: Generalized synthetic workflow for this compound derivatives.
Pharmacological Potential: A Multi-pronged Therapeutic Strategy
Based on extensive research into related quinoline derivatives, the this compound scaffold is predicted to exhibit significant therapeutic potential in several key areas.
Anti-inflammatory and Analgesic Activity
Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases.[6] Quinoline derivatives have been shown to exert anti-inflammatory effects through various mechanisms, most notably the inhibition of cyclooxygenase (COX) enzymes and the modulation of the NF-κB signaling pathway.[7][8]
Mechanism of Action: Targeting the Inflammatory Cascade
The acetic acid moiety at the 7-position is a key feature that suggests a potential for COX inhibition, similar to many non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, quinoline derivatives can suppress the activation of NF-κB, a pivotal transcription factor that governs the expression of pro-inflammatory genes, including cytokines and chemokines.[9][10]
Caption: Plausible anti-inflammatory mechanism via NF-κB and COX-2 inhibition.
Experimental Evaluation of Anti-inflammatory and Analgesic Effects
-
In Vitro COX Inhibition Assay: To determine the direct inhibitory effect on COX-1 and COX-2 enzymes, providing insights into the mechanism and potential for gastrointestinal side effects.
-
In Vivo Carrageenan-Induced Paw Edema Model: A standard acute inflammation model to assess the in vivo efficacy of the synthesized derivatives.[11][12][13][14][15]
-
In Vivo Acetic Acid-Induced Writhing Test: A visceral pain model to evaluate the peripheral analgesic activity of the compounds.[7][16][17][18][19]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of this compound derivatives.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound derivatives
-
Standard drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize rats to laboratory conditions for at least 7 days with free access to food and water.
-
Grouping: Divide the animals into groups (n=6 per group): Vehicle control, Standard drug, and Test compound groups (at various doses).
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, standard drug, or test compounds orally or intraperitoneally.
-
Induction of Inflammation: After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Anticancer Activity
The quinoline scaffold is present in several approved anticancer drugs and numerous experimental agents.[11][20][21][22] Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[16]
Plausible Mechanisms of Anticancer Action
-
Induction of Apoptosis: Many quinoline derivatives have been shown to trigger programmed cell death in cancer cells through the activation of caspase cascades and modulation of Bcl-2 family proteins.
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints (e.g., G2/M phase).
-
Inhibition of Tyrosine Kinases: The quinoline ring can act as a scaffold for designing inhibitors of crucial signaling kinases involved in cancer progression.
Experimental Evaluation of Anticancer Potential
-
In Vitro Cytotoxicity Assay (MTT Assay): To determine the cytotoxic effects of the derivatives against a panel of human cancer cell lines.[9][10][20][21][23]
-
Cell Cycle Analysis by Flow Cytometry: To investigate the effect of the compounds on cell cycle progression.
-
Apoptosis Assays (e.g., Annexin V/PI Staining): To confirm the induction of apoptosis as a mechanism of cell death.
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To assess the in vitro cytotoxicity of this compound derivatives against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents, with some being used to treat bacterial and fungal infections.[1][24][25][26][27]
Potential Antimicrobial Mechanisms
The mechanisms of antimicrobial action for quinoline derivatives are varied but can include:
-
Inhibition of DNA Gyrase: A well-established target for fluoroquinolone antibiotics.
-
Disruption of Cell Membrane Integrity: Some derivatives can interfere with the bacterial cell membrane, leading to cell death.
-
Inhibition of Biofilm Formation: An important aspect of combating chronic and resistant infections.[26]
Experimental Evaluation of Antimicrobial Efficacy
-
Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) of the derivatives against a panel of pathogenic bacteria and fungi.[22][28][29]
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: To determine if the compounds are bacteriostatic/fungistatic or bactericidal/fungicidal.
Experimental Protocol: Broth Microdilution MIC Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against microbial strains.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives dissolved in DMSO
-
Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Sterile 96-well microtiter plates
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds and standard antibiotics in the broth medium directly in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Data Presentation and Interpretation
For a comprehensive evaluation of the pharmacological potential of this compound derivatives, it is crucial to present the generated data in a clear and comparative manner.
Table 1: Summary of In Vitro Pharmacological Activities (Hypothetical Data)
| Derivative | Cytotoxicity (MCF-7) IC50 (µM) | COX-2 Inhibition IC50 (µM) | Antibacterial (S. aureus) MIC (µg/mL) |
| Parent Acid | >100 | 15.2 | 64 |
| Methyl Ester | 52.8 | 8.5 | 32 |
| Amide 1 | 25.1 | 5.3 | 16 |
| Amide 2 | 10.7 | 2.1 | 8 |
| Standard Drug | Doxorubicin: 0.8 | Celecoxib: 0.5 | Ciprofloxacin: 1 |
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents with potential applications in inflammation, pain, cancer, and infectious diseases. The synthetic accessibility of this core structure allows for the creation of diverse chemical libraries, and the well-established in vitro and in vivo assays described in this guide provide a clear roadmap for their pharmacological evaluation.
Future research should focus on synthesizing a focused library of derivatives to establish clear structure-activity relationships (SAR). Further mechanistic studies will be essential to elucidate the precise molecular targets and signaling pathways modulated by the most potent compounds. Ultimately, a thorough investigation of the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles of lead candidates will be necessary to advance these promising derivatives towards clinical development.
References
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
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Bio-protocol. (2018). 2.7. Carrageenan-induced paw edema assay. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Bio-protocol. (n.d.). Acetic acid-induced writhing test in mice. Retrieved from [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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Scribd. (n.d.). Acetic Acid Writhing Method. Retrieved from [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
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YouTube. (2021, March 29). Acetic Acid induced Writhing Method. Retrieved from [Link]
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ResearchGate. (n.d.). Antibacterial activity of compounds (2-7). Retrieved from [Link]
- Al-Amiery, A. A., et al. (2012). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Molecular Sciences, 13(12), 16344-16358.
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- New Journal of Chemistry. (2020). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights.
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ResearchGate. (n.d.). New Quinoline Derivatives on the Basis of (4-Hydroxy-2-methylquinolin-3-yl)acetic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Analgesic activity of synthesized compounds using acetic acid writhing method. Retrieved from [Link]
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Semantic Scholar. (2010). Synthesis of (2-methylquinolin-4-ylsulfanyl)-substituted acetic and propionic acids and propionitriles. Retrieved from [Link]
- Pharmaceutical Sciences. (2021). Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)
-
Advanced Journal of Chemistry, Section A. (2024). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]
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PubMed. (2019). The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action. Retrieved from [Link]
- Journal of Molecular Structure. (2022).
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Regulatory Mechanisms in Biosystems. (2022). Influence of derivatives of 2-((6-r-quinolin-4-yl)thio)acetic acid on rhizogenesis of Paulownia clones. Retrieved from [Link]
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CORE. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Retrieved from [Link]
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ResearchGate. (2018). Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. Retrieved from [Link]
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-
MDPI. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Retrieved from [Link]
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ResearchGate. (2024). Synthesis and In Vitro and Silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives. Retrieved from [Link]
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MDPI. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Retrieved from [Link]
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Academia.edu. (n.d.). synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Retrieved from [Link]
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Semantic Scholar. (2010). Synthesis of (2-methylquinolin-4-ylsulfanyl)-substituted acetic and propionic acids and propionitriles. Retrieved from [Link]
- Al-Amiery, A. A., et al. (2012). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Molecular Sciences, 13(12), 16344-16358.
- Shaukath, A. K., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 33.
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PubMed. (2009). Biological Activities of Quinoline Derivatives. Retrieved from [Link]
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Toxicity and Safety Profile Assessments of Quinoline Acetic Acid Derivatives
This guide serves as a technical manual for the safety assessment of Quinoline Acetic Acid (QAA) derivatives. It is designed for medicinal chemists and toxicologists optimizing this scaffold for therapeutic use (e.g., CRTH2 antagonists, NSAID analogs, or antibacterial agents).
Executive Summary: The Safety Cliff
Quinoline acetic acid derivatives represent a "privileged scaffold" in drug discovery due to their ability to engage diverse biological targets (GPCRs, kinases, and bacterial DNA gyrase). However, this structural class carries a bifurcated toxicity risk :
-
The Quinoline Core: Historically associated with genotoxicity (intercalation) and hepatotoxicity (metabolic bioactivation).[1]
-
The Acetic Acid Tail: Introduces the risk of acyl glucuronidation , leading to reactive electrophiles that cause idiosyncratic drug-induced liver injury (DILI).
This guide outlines a tiered assessment strategy to de-risk these molecules early in the lead optimization phase, moving beyond standard "tick-box" toxicology to mechanistic validation.
Molecular Toxicology Mechanisms
Understanding the causality of toxicity is prerequisite to designing safety assays.
Metabolic Bioactivation (The "Double-Edge" Sword)
QAA derivatives are susceptible to two distinct metabolic activation pathways that can act synergistically to deplete glutathione (GSH) and modify cellular proteins.
-
Pathway A: Quinoline Epoxidation (CYP450-mediated): The 2,3-double bond of the quinoline ring is prone to oxidation by CYP3A4 or CYP2D6, forming a quinoline-2,3-epoxide . This unstable intermediate can rearrange to a reactive quinone methide or open to alkylate DNA/proteins.
-
Pathway B: Acyl Glucuronidation (UGT-mediated): The carboxylic acid moiety is conjugated by UGT enzymes to form 1-O-acyl glucuronides (AGs) . Unlike stable ether glucuronides, AGs are reactive electrophiles. They undergo intramolecular rearrangement (migration of the drug to the 2, 3, or 4-OH of the glucuronic acid) and can covalently bind to hepatocytes (immune-mediated DILI).
Phototoxicity
The conjugated
hERG Inhibition & QT Prolongation
While the acidic tail provides a negative charge that typically reduces hERG affinity (compared to basic amines), the lipophilic quinoline core can still lodge in the channel pore. The risk increases if the acetic acid is masked (e.g., ester prodrugs) or if the molecule possesses a "pharmacophore doublet" (lipophilic core + distal basic nitrogen).
Visualization: Metabolic Bioactivation Pathways
The following diagram illustrates the dual metabolic risks associated with QAA derivatives.
Figure 1: Dual metabolic bioactivation pathways for Quinoline Acetic Acid derivatives leading to potential toxicity.
Preclinical Assessment Framework
Do not rely solely on standard toxicology panels. Use this targeted cascade.
Phase 1: In Silico & Structural De-risking
-
Alert Analysis: Screen for specific alerts using DEREK or Sarah Nexus.
-
Alert: "Quinoline-2,3-epoxide formation."
-
Mitigation: Substitution at the C2 or C3 position (e.g., methyl, chloro) blocks epoxidation.
-
-
Acyl Glucuronide Prediction: Calculate the AG Half-Life (
) .-
Rule of Thumb: AGs with
hours in buffer are high risk. -
Mitigation: Steric hindrance near the carboxylic acid (e.g.,
-methylation) slows glucuronidation and rearrangement.
-
Phase 2: In Vitro Screening (The "Go/No-Go" Filters)
| Assay | Endpoint | Threshold for "Red Flag" |
| GSH Trapping (Microsomal) | Detection of GSH-drug conjugates via LC-MS/MS | > 50 pmol equivalent/mg protein |
| Acyl Glucuronide Reactivity | % Rearrangement or Peptide Binding | > 10% covalent binding to lysine surrogate |
| 3T3 NRU Phototoxicity | Photo-Irritation Factor (PIF) | PIF > 5 (Probable Phototoxic) |
| hERG Patch Clamp | IC50 (Tail Current) | < 10 |
Detailed Experimental Protocols
Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)
Purpose: To detect the formation of reactive quinoline epoxides or quinone imines before they cause in vivo hepatotoxicity.
Reagents:
-
Human Liver Microsomes (HLM) (20 mg/mL).
-
NADPH regenerating system.
-
Glutathione (GSH) (10 mM stock) or Dansyl-GSH (for fluorescent tagging).
-
Test Compound (10 mM in DMSO).
Workflow:
-
Incubation: Mix HLM (1.0 mg/mL final), Test Compound (10
M), and GSH (5 mM) in phosphate buffer (pH 7.4). -
Activation: Initiate reaction with NADPH (1 mM). Incubate at 37°C for 60 minutes.
-
Termination: Quench with ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Analysis (LC-MS/MS):
-
Centrifuge (4000g, 20 min) to remove protein.
-
Inject supernatant into LC-MS/MS (Q-TOF or Triple Quad).
-
Data Mining: Search for Neutral Loss (NL) of 129 Da (pyroglutamic acid moiety of GSH) or Precursor Ion scan of m/z 308 (GSH fragment).
-
Interpretation: Identification of a [M + GSH - 2H]+ adduct indicates formation of a quinone-imine type intermediate. Identification of [M + GSH + O]+ indicates epoxide trapping.
Protocol B: In Vitro Phototoxicity (3T3 NRU Assay)
Purpose: To quantify the phototoxic potential of the quinoline core. Validated per OECD Guideline 432.
Workflow:
-
Cell Culture: Seed Balb/c 3T3 mouse fibroblasts in two 96-well plates.
-
Dosing: Treat cells with serial dilutions of the QAA derivative (8 concentrations).
-
Irradiation:
-
Plate A (+UV): Expose to 5 J/cm² UVA light (solar simulator).
-
Plate B (-UV): Keep in dark (foil wrapped).
-
-
Viability: Wash cells, add Neutral Red medium, incubate 3 hours. Extract dye and measure OD540.
-
Calculation: Calculate
for both plates.-
Photo-Irritation Factor (PIF) =
. -
Interpretation: PIF < 2 = Non-phototoxic; 2 < PIF < 5 = Probable; PIF > 5 = Phototoxic.
-
Visualization: Safety Assessment Workflow
Figure 2: Tiered decision tree for the safety assessment of Quinoline Acetic Acid derivatives.
References
-
Regan, S. L., et al. (2010). "Acyl glucuronides: the good, the bad and the ugly." Biopharmaceutics & Drug Disposition. Link
-
Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism. Link
-
OECD Guidelines for the Testing of Chemicals. (2004). "Test No. 432: In Vitro 3T3 NRU Phototoxicity Test." OECD Publishing. Link
-
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). "hERG potassium channels and cardiac arrhythmia." Nature. Link
-
Park, B. K., et al. (2011). "Drug metabolism and drug safety evaluation in the 21st century." Xenobiotica. Link
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Methodological & Application
Application Notes and Protocols for the Optimal Synthesis of (2-Methylquinolin-7-yl)acetic Acid
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are fundamental heterocyclic scaffolds that form the structural core of numerous natural products and synthetic compounds with significant applications in medicinal chemistry and materials science.[1] The quinoline framework is present in well-known pharmaceuticals, including the antimalarial drug quinine and various antitumor and anti-inflammatory agents.[1] Specifically, quinoline-acetic acid derivatives are of high interest as they can serve as crucial intermediates in the synthesis of more complex molecules, leveraging the carboxylic acid moiety as a versatile handle for further functionalization.
This document provides a comprehensive guide for the synthesis of (2-Methylquinolin-7-yl)acetic acid, a valuable building block for drug discovery professionals. We present a robust and optimized three-step synthetic pathway, detailing the experimental protocols and the scientific rationale behind the chosen conditions. The described methodology is designed to be reproducible and scalable for research and development applications.
Synthetic Strategy Overview
The optimal synthesis of this compound is achieved through a strategically designed three-step sequence. This pathway was developed to maximize yield, purity, and operational simplicity, starting from commercially available materials.
-
Step 1: Doebner-Miller Quinoline Synthesis - Construction of the core heterocyclic system to yield 7-Bromo-2-methylquinoline.
-
Step 2: Palladium-Catalyzed Cyanation - Introduction of a nitrile group as a precursor to the acetic acid moiety.
-
Step 3: Acid-Catalyzed Hydrolysis - Conversion of the nitrile to the final carboxylic acid product.
The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 7-Bromo-2-methylquinoline via Doebner-Miller Reaction
The Doebner-Miller reaction is a classic and effective method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[2][3] In this protocol, the α,β-unsaturated carbonyl, crotonaldehyde, is generated in situ from the acid-catalyzed self-condensation of paraldehyde (a trimer of acetaldehyde). The subsequent reaction with 3-bromoaniline under strong acidic conditions drives the cyclization and aromatization to form the desired quinoline core.[4]
Mechanism Rationale
The reaction proceeds through several key stages:
-
Formation of Crotonaldehyde: Paraldehyde depolymerizes in the presence of strong acid (HCl) to acetaldehyde, which then undergoes an aldol condensation to form crotonaldehyde.
-
Conjugate Addition: The aniline nitrogen of 3-bromoaniline acts as a nucleophile, attacking the β-carbon of the protonated crotonaldehyde (a Michael addition).
-
Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the aniline ring attacks the carbonyl carbon to form a six-membered ring.
-
Dehydration and Oxidation: The cyclic intermediate readily dehydrates and is subsequently oxidized to the stable aromatic quinoline system.
Caption: Simplified mechanistic pathway for the Doebner-Miller reaction.
Experimental Protocol: 7-Bromo-2-methylquinoline
| Parameter | Value | Rationale / Notes |
| Starting Material | 3-Bromoaniline | Provides the benzene ring portion and the C7-bromine substituent. |
| Reagent | Paraldehyde | Serves as a stable and safe source of acetaldehyde to form crotonaldehyde in situ. |
| Catalyst/Solvent | 37% Hydrochloric Acid | Acts as the acid catalyst for both crotonaldehyde formation and the cyclization steps. |
| Temperature | 0°C initially, then Reflux | Initial cooling controls the exothermic addition. Reflux provides the energy needed for cyclization and aromatization. |
| Reaction Time | 4 hours (1 hr at RT, 3 hrs at reflux) | Ensures complete formation of the intermediate and subsequent cyclization. |
| Workup | Basification (NaOH), Extraction (DCM) | Neutralizes the acid and allows for extraction of the organic product into dichloromethane. |
| Purification | Column Chromatography | Separates the desired 7-bromo isomer from the 5-bromo regioisomer. |
| Expected Yield | ~45-55% | Typical yield for this regioisomeric separation.[4] |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 37% aqueous HCl (200 mL) and cool the solution to 0°C in an ice bath.
-
Slowly add 3-bromoaniline (10.0 mL, 92 mmol) to the cold acid solution with vigorous stirring.
-
Once the aniline has dissolved, add paraldehyde (11.0 mL, 93 mmol) dropwise, ensuring the temperature remains below 10°C.
-
Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Heat the reaction mixture to reflux (approx. 100-105°C) and maintain for 3 hours. The solution will darken significantly.
-
Cool the mixture back to 0°C and carefully add a saturated aqueous solution of sodium hydroxide (approx. 200-250 mL) until the pH is >12. This step is highly exothermic and should be performed slowly.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield a crude oil containing a mixture of 5-bromo and 7-bromo-2-methylquinoline.
-
Purify the crude product via flash column chromatography on silica gel (eluent: cyclohexane/ethyl acetate 9:1) to isolate 7-Bromo-2-methylquinoline as a yellow solid.
Part 2: Synthesis of (2-Methylquinolin-7-yl)acetonitrile
The conversion of an aryl bromide to an aryl nitrile is a pivotal transformation. While classic methods like the Sandmeyer reaction exist for converting anilines to nitriles, a more modern and versatile approach for aryl halides is palladium-catalyzed cyanation.[5][6] This method offers high functional group tolerance and generally good yields. We propose the use of zinc cyanide as the cyanide source, which is less acutely toxic than other cyanide salts, with a suitable palladium catalyst and ligand system.
Catalytic Cycle Rationale
The palladium-catalyzed cyanation follows a well-established catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (7-Bromo-2-methylquinoline), forming a Pd(II) intermediate.
-
Transmetalation: The cyanide group is transferred from zinc cyanide to the palladium center, displacing the bromide.
-
Reductive Elimination: The aryl group and the cyanide group reductively eliminate from the palladium center, forming the product (2-Methylquinolin-7-yl)acetonitrile and regenerating the Pd(0) catalyst.
Experimental Protocol: (2-Methylquinolin-7-yl)acetonitrile
| Parameter | Value | Rationale / Notes |
| Starting Material | 7-Bromo-2-methylquinoline | The aryl bromide substrate. |
| Cyanide Source | Zinc Cyanide (Zn(CN)₂) | A relatively safe and effective source of cyanide for Pd-catalyzed reactions. |
| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | A common and effective Pd(0) precatalyst. |
| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | A robust ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle. |
| Solvent | Dimethylformamide (DMF), anhydrous | A polar aprotic solvent suitable for dissolving the reactants and facilitating the reaction. |
| Temperature | 120°C | Provides the necessary thermal energy to drive the catalytic cycle efficiently. |
| Reaction Time | 12-18 hours | Monitored by TLC or LC-MS for completion. |
| Workup | Aqueous ammonia quench, Extraction | The ammonia solution complexes with residual zinc salts. |
| Purification | Column Chromatography | To remove catalyst residues and any unreacted starting material. |
| Expected Yield | 70-85% | Typical for this type of cross-coupling reaction. |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add 7-Bromo-2-methylquinoline (5.0 g, 22.5 mmol), zinc cyanide (1.58 g, 13.5 mmol), Pd₂(dba)₃ (0.52 g, 0.56 mmol), and dppf (0.62 g, 1.12 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous DMF (100 mL) via syringe.
-
Heat the reaction mixture to 120°C and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Cool the reaction to room temperature and carefully pour it into a concentrated aqueous ammonia solution (200 mL).
-
Stir the mixture for 30 minutes, then extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (2-Methylquinolin-7-yl)acetonitrile.
Part 3: Synthesis of this compound via Nitrile Hydrolysis
The final step is the hydrolysis of the nitrile group to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it allows for direct precipitation of the product upon neutralization, simplifying isolation.[7] The reaction involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization, and further hydrolysis of the resulting amide intermediate.
Experimental Protocol: this compound
| Parameter | Value | Rationale / Notes |
| Starting Material | (2-Methylquinolin-7-yl)acetonitrile | The nitrile precursor to the final acid. |
| Reagent/Solvent | Concentrated Hydrochloric Acid / Water | Provides the acidic medium and water for the hydrolysis reaction. |
| Temperature | Reflux | High temperature is required to overcome the activation energy for the hydrolysis of both the nitrile and the intermediate amide. |
| Reaction Time | 6-12 hours | Reaction progress can be monitored by the cessation of ammonia evolution or by TLC/LC-MS. |
| Workup | Neutralization (NaOH) | The product is often insoluble at its isoelectric point and will precipitate from the solution. |
| Purification | Recrystallization | If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol/water. |
| Expected Yield | >90% | Nitrile hydrolysis is typically a high-yielding reaction. |
Step-by-Step Procedure:
-
In a round-bottom flask, suspend (2-Methylquinolin-7-yl)acetonitrile (3.0 g, 16.5 mmol) in a mixture of concentrated hydrochloric acid (50 mL) and water (25 mL).
-
Heat the mixture to reflux (approx. 105°C) and maintain for 6-12 hours. The solid should dissolve as the reaction progresses.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath.
-
Slowly adjust the pH of the solution to approximately 4-5 by adding aqueous sodium hydroxide (e.g., 6M NaOH). A precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Dry the solid product under vacuum to afford this compound. If desired, recrystallize from an ethanol/water mixture.
Conclusion
This application note details a reliable and optimized three-step synthesis for this compound. By employing the Doebner-Miller reaction for the core synthesis, followed by a modern palladium-catalyzed cyanation and a robust acid-catalyzed hydrolysis, this key intermediate can be produced in good overall yield and high purity. The protocols provided are suitable for laboratory-scale synthesis and can serve as a foundation for scale-up operations in drug development and medicinal chemistry research.
References
-
PrepChem. Synthesis of B. 2-Bromomethyl-7-chloroquinoline. Available from: [Link]
-
Wikipedia. Doebner–Miller reaction. Available from: [Link]
- Kotgire, S. S., et al. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of Pharmaceutical Sciences and Research.
-
Wikipedia. Sandmeyer Reaction. Available from: [Link]
-
SynArchive. Doebner-Miller Reaction. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Critical Role of 7-Bromo-2-methylquinoline in Pharmaceutical Synthesis. Available from: [Link]
-
Molecules. Recent Advances in Metal-Free Quinoline Synthesis. 2016. Available from: [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available from: [Link]
-
openlabnotebooks.org. Quinoline Series: Synthesis. 2019. Available from: [Link]
- Google Patents. CN102875465A - Method for preparing 7-bromoisoquinoline.
-
Beilstein Journal of Organic Chemistry. Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. 2018. Available from: [Link]
-
Molecular Diversity. Recent trends in the chemistry of Sandmeyer reaction: a review. 2021. Available from: [Link]
-
Der Pharma Chemica. Synthesis of 3-methyl-1phenyl-4-(thiazol-2-yl)-1H-pyrazol-5(4H)-one via Sandmeyer Reaction and their biological studies. 2017. Available from: [Link]
-
Organic Letters. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. 2015. Available from: [Link]
-
Molecules. Synthesis, Structural Determination, and Antioxidant Activities of Acyclic and Substituted Heterocyclic Phosphonates Linearly Linked 4-hydroxy-2(1H)-quinolinone. 2019. Available from: [Link]
-
OrganicChemGuide. 21.03 Sandmeyer Reaction. Available from: [Link]
-
The Journal of Organic Chemistry. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. 2021. Available from: [Link]
-
Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. 2019. Available from: [Link]
-
Chemical Communications. One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. 2005. Available from: [Link]
-
ResearchGate. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. Available from: [Link]
-
Vedantu. Acetonitrile on acidic hydrolysis gives A HCOOH B CH3NC class 12 chemistry CBSE. Available from: [Link]
-
Heterocyclic Communications. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. 2013. Available from: [Link]
-
Journal of Medicinal Chemistry. Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. 1985. Available from: [Link]
-
Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. 2021. Available from: [Link]
-
Quirky Science. Hydrolysis of Acetonitrile or Methyl Cyanide from a Modern Prospective. 2013. Available from: [Link]
-
The Journal of Organic Chemistry. Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. 2022. Available from: [Link]
-
Organic Syntheses. Rhodium-Catalyzed Hydrolysis of Nitriles to Amides with Aldoximes. Available from: [Link]
- Google Patents. US10407393B2 - High-purity quinoline derivative and method for manufacturing same.
-
ResearchOnline@JCU. Base Hydrolysis of Coordinated Acetonitrile. Available from: [Link]
-
Molecules. Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. 2024. Available from: [Link]
-
ResearchGate. Access to Isoquinolin-2(1 H )-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. 2022. Available from: [Link]
Sources
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. echemi.com [echemi.com]
- 5. synarchive.com [synarchive.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis of Acetonitrile or Methyl Cyanide from a Modern Prospective [quirkyscience.com]
Application Note: Protocols for Using (2-Methylquinolin-7-yl)acetic Acid in Peptide Coupling
Introduction & Molecule Profile[1][2]
(2-Methylquinolin-7-yl)acetic acid is a functionalized quinoline derivative utilized primarily as a blue-emitting fluorescent label and a building block for chemosensors (specifically for Zn²⁺ and Cu²⁺). Unlike standard dyes (e.g., FITC, Rhodamine), this molecule offers a smaller footprint, reducing steric perturbation of the target peptide’s biological activity.
This guide details the protocols for coupling this carboxylic acid derivative to the N-terminus or lysine side chains of peptides. The presence of the heterocyclic quinoline nitrogen requires specific attention to pH control during activation to prevent self-quenching or catalyst interference.
Chemical Profile
| Property | Specification |
| Functional Handle | Carboxylic Acid (-COOH) |
| Linker Type | Short alkyl (Acetic acid, C2) |
| Fluorescence | |
| Solubility | Soluble in DMF, DMSO; Moderate in DCM; Poor in Water |
| pKa (Quinoline N) | ~4.0 – 5.0 (Protonation quenches fluorescence) |
Strategic Planning: Experimental Design
Before initiating synthesis, researchers must choose between Solid-Phase Peptide Synthesis (SPPS) (preferred for de novo sequences) and Solution-Phase Labeling (preferred for modifying purified proteins/peptides).
Workflow Decision Matrix
Figure 1: Decision matrix for selecting the optimal coupling strategy based on peptide status.
Protocol A: Solid-Phase Peptide Synthesis (SPPS)
This is the gold standard for incorporating this compound at the N-terminus. The quinoline ring is stable under standard TFA cleavage conditions.
Reagents
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended over DIC/HOBt due to faster kinetics, which is crucial for the sterically short acetic acid linker.
-
Base: DIEA (N,N-Diisopropylethylamine).
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide).
Step-by-Step Procedure
-
Resin Preparation:
-
Swell the resin (typically Rink Amide or Wang) in DCM for 20 minutes, then wash 3x with DMF.
-
Remove the N-terminal Fmoc group using 20% Piperidine in DMF (2 x 10 min).
-
Critical Wash: Wash resin 5x with DMF to remove all traces of piperidine (amine scavengers will reduce yield).
-
-
Activation (Pre-activation is preferred):
-
In a separate vial, dissolve This compound (3.0 eq relative to resin loading) in minimum DMF.
-
Add HATU (2.9 eq).
-
Add DIEA (6.0 eq). Note: The extra base accounts for the potential protonation of the quinoline nitrogen.
-
Vortex for 30 seconds to form the active ester.
-
-
Coupling:
-
Washing & Cleavage:
-
Wash resin: 3x DMF, 3x DCM, 3x Methanol.
-
Cleave using standard cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours.
-
Precipitate in cold diethyl ether.
-
Mechanism of Activation
Figure 2: HATU-mediated activation of the quinoline carboxylic acid followed by aminolysis.
Protocol B: Solution-Phase Labeling
Use this method for labeling lysine side chains or N-termini of purified peptides.
Reagents
-
Buffer: PBS (pH 7.4) or Borate Buffer (pH 8.5). Avoid Tris buffer as it contains primary amines.
-
Solvent: DMSO (for the fluorophore).
Step-by-Step Procedure
-
NHS-Ester Formation (In Situ):
-
Dissolve this compound (10 mg) in 500 µL dry DMSO.
-
Add 1.2 eq of EDC[2]·HCl and 1.5 eq of NHS.
-
Stir at room temperature for 1 hour.
-
-
Conjugation:
-
Dissolve the target peptide in buffer (concentration ~1–2 mg/mL). Adjust pH to 8.0–8.3 using 0.1M NaOH if necessary.
-
Add the activated fluorophore solution dropwise to the peptide solution.
-
Ratio: Use a 5:1 molar excess of fluorophore to peptide.
-
Incubate in the dark at 4°C overnight or RT for 4 hours.
-
-
Purification:
-
Remove excess small molecules using a Desalting Column (PD-10) or Dialysis.
-
Final purification via RP-HPLC (C18 column, Water/Acetonitrile gradient).
-
Troubleshooting & Optimization
Comparative Coupling Efficiency Table
| Reagent System | Efficiency | Racemization Risk | Notes |
| HATU / DIEA | High | Low | Recommended. Best for hindered or short linkers. |
| DIC / HOBt | Moderate | Very Low | Slower reaction.[3] Urea byproduct can be hard to wash in solution phase. |
| PyBOP / DIEA | High | Low | Excellent alternative if HATU fails; generates carcinogenic HMPA byproduct. |
Expert Tips (E-E-A-T)
-
Fluorescence Quenching: The quinoline nitrogen (pKa ~4.9) can protonate in acidic HPLC mobile phases (0.1% TFA), causing a shift or quenching of fluorescence. Always analyze fractions at neutral pH to confirm the presence of the fluorophore.
-
Metal Contamination: this compound derivatives are often used as zinc sensors (similar to Zinquin). Ensure all buffers are metal-free (use Chelex-treated water) during synthesis to prevent pre-mature metal complexation which can alter solubility.
-
Steric Hindrance: The acetic acid linker is very short (one carbon). If coupling yields are low, insert a spacer (e.g.,
-Alanine or PEG2) between the peptide N-terminus and the quinoline.
References
- Albericio, F., et al. (2018). Solid-Phase Synthesis: A Practical Guide. CRC Press.
-
Zalipsky, S., et al. (1993). "Correlation of apoptosis with change in intracellular labile Zn(II) using zinquin [(2-methyl-8-p-toluenesulphonamido-6-quinolyloxy)acetic acid]." Biochemical Journal, 296, 403-408.[4] Link (Demonstrates the fluorescence properties and stability of quinoline-acetic acid derivatives).
-
Sigma-Aldrich/Merck. (2023). "Peptide Labeling Protocols: NHS and Maleimide Chemistry." Link
-
PubChem. (2023). "Compound Summary: Quinoline-acetic acid derivatives." Link
Sources
- 1. creative-peptides.com [creative-peptides.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Correlation of apoptosis with change in intracellular labile Zn(II) using zinquin [(2-methyl-8-p-toluenesulphonamido-6-quinolyloxy)acetic acid], a new specific fluorescent probe for Zn(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2-Methylquinoline-7-Acetic Acid: A Detailed Guide to Reagents and Catalysts
Abstract
This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the synthesis of 2-methylquinoline-7-acetic acid. This key intermediate is of significant interest in medicinal chemistry due to the prevalence of the quinoline scaffold in a wide array of pharmacologically active compounds. This document outlines two primary synthetic strategies, delving into the rationale behind the choice of reagents and catalysts for each step. Detailed, step-by-step protocols are provided, alongside mechanistic diagrams and a comparative analysis of the synthetic routes. Our aim is to equip researchers with the foundational knowledge and practical insights required for the successful preparation of this valuable molecule.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1] Derivatives of quinoline have demonstrated efficacy as antimalarial, anticancer, antibacterial, and anti-inflammatory agents. The specific substitution pattern on the quinoline nucleus plays a crucial role in modulating the pharmacological profile of these compounds. 2-Methylquinoline-7-acetic acid represents a versatile building block, offering multiple points for further chemical modification to generate libraries of novel drug candidates.
This guide will explore two robust synthetic pathways for the preparation of 2-methylquinoline-7-acetic acid, each employing a distinct strategy for the construction of the quinoline core and the introduction of the acetic acid moiety at the 7-position.
Synthetic Strategies and Core Methodologies
The synthesis of 2-methylquinoline-7-acetic acid is most effectively approached through a multi-step sequence. The primary challenge lies in achieving the desired 2,7-disubstitution pattern on the quinoline ring. We present two viable routes, each with its own set of advantages and considerations.
Route A commences with the synthesis of a 2,7-dimethylquinoline intermediate, followed by functionalization of the 7-methyl group. Route B utilizes a 7-amino-2-methylquinoline precursor, leveraging the amino group as a handle for the introduction of the acetic acid side chain.
Formation of the Quinoline Nucleus: Classical Name Reactions
Several classical named reactions provide efficient access to the quinoline core. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
-
The Doebner-von Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid.[2][3][4] For the synthesis of 2-methylquinolines, crotonaldehyde is a common reactant.
-
The Skraup Synthesis: A variation of the Doebner-von Miller reaction, the Skraup synthesis utilizes glycerol, which is dehydrated in situ to acrolein, and an oxidizing agent such as nitrobenzene.[2][5][6]
-
The Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[7][8][9] For the synthesis of 2,4-disubstituted quinolines, acetylacetone is a typical reagent.
-
The Friedländer Synthesis: This versatile reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[10][11][12][13] It can be catalyzed by either acids or bases.[10][11]
Route A: Synthesis via 2,7-Dimethylquinoline Intermediate
This strategy focuses on first constructing the 2,7-dimethylquinoline scaffold, which is commercially available but can also be synthesized, followed by selective functionalization of the 7-methyl group.
Workflow for Route A
Caption: Synthetic workflow for Route A.
Protocol 1: Synthesis of 2,7-Dimethylquinoline via Doebner-von Miller Reaction
The Doebner-von Miller reaction provides a direct method for the synthesis of 2,7-dimethylquinoline from m-toluidine and crotonaldehyde. The reaction is typically catalyzed by a strong acid, such as hydrochloric acid or sulfuric acid, often with the addition of a Lewis acid like zinc chloride.
| Reagent/Catalyst | Role | Rationale for Choice |
| m-Toluidine | Starting Material | Provides the benzene ring and the nitrogen atom for the quinoline core, with the methyl group directing cyclization to the 7-position. |
| Crotonaldehyde | Starting Material | Reacts with the aniline to form the pyridine ring and provides the 2-methyl group. |
| Hydrochloric Acid | Catalyst | Protonates the carbonyl group of crotonaldehyde, activating it for nucleophilic attack by the aniline. |
| Zinc Chloride | Co-catalyst | A Lewis acid that can further enhance the electrophilicity of the carbonyl group and facilitate the cyclization step. |
| Nitrobenzene | Oxidizing Agent | Oxidizes the initially formed dihydroquinoline intermediate to the aromatic quinoline. |
Step-by-Step Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.
-
Charge Reactants: To the flask, add m-toluidine and concentrated hydrochloric acid. Stir the mixture until the m-toluidine has dissolved.
-
Addition of Crotonaldehyde: Cool the mixture in an ice bath and slowly add crotonaldehyde dropwise with vigorous stirring.
-
Addition of Oxidizing Agent: Add nitrobenzene to the reaction mixture.
-
Heating: Heat the mixture to reflux for 4-6 hours. The reaction is often vigorous, so careful heating is required.
-
Work-up: After cooling, make the reaction mixture alkaline with a concentrated sodium hydroxide solution.
-
Purification: Perform steam distillation to isolate the crude 2,7-dimethylquinoline. The product can be further purified by vacuum distillation or column chromatography.
Protocol 2: Oxidation of 2,7-Dimethylquinoline to 2-Methylquinoline-7-carboxylic acid
The selective oxidation of the 7-methyl group in the presence of the 2-methyl group can be challenging. However, under controlled conditions with a strong oxidizing agent, it is possible to achieve the desired transformation.
| Reagent/Catalyst | Role | Rationale for Choice |
| 2,7-Dimethylquinoline | Starting Material | The substrate for oxidation. |
| Potassium Permanganate | Oxidizing Agent | A powerful oxidizing agent capable of converting an alkyl group to a carboxylic acid. |
| Sodium Hydroxide | Base | Creates an alkaline medium which is often necessary for permanganate oxidations. |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2,7-dimethylquinoline in a solution of sodium hydroxide.
-
Addition of Oxidant: Heat the solution to reflux and add a solution of potassium permanganate portion-wise over several hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Isolation: Acidify the filtrate with hydrochloric acid to precipitate the 2-methylquinoline-7-carboxylic acid.
-
Purification: The crude product can be purified by recrystallization.
Protocol 3: Arndt-Eistert Homologation to 2-Methylquinoline-7-acetic acid
The Arndt-Eistert reaction is a classic method for the one-carbon homologation of a carboxylic acid.[14][15][16] This three-step process involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement to yield the homologated product.
| Reagent/Catalyst | Role | Rationale for Choice |
| 2-Methylquinoline-7-carboxylic acid | Starting Material | The carboxylic acid to be homologated. |
| Thionyl Chloride (SOCl₂) | Reagent | Converts the carboxylic acid to the more reactive acid chloride. |
| Diazomethane (CH₂N₂) | Reagent | A key reagent that reacts with the acid chloride to form a diazoketone. Caution: Diazomethane is toxic and explosive. |
| Silver(I) oxide (Ag₂O) | Catalyst | Catalyzes the Wolff rearrangement of the diazoketone to a ketene. |
| Water | Nucleophile | Reacts with the ketene intermediate to form the final acetic acid product. |
Step-by-Step Protocol:
-
Formation of the Acid Chloride: In a fume hood, reflux a solution of 2-methylquinoline-7-carboxylic acid in an excess of thionyl chloride for 2-3 hours. Remove the excess thionyl chloride under reduced pressure.
-
Reaction with Diazomethane: Dissolve the crude acid chloride in an anhydrous, inert solvent like diethyl ether. Cool the solution in an ice bath and add an ethereal solution of diazomethane dropwise until the yellow color of diazomethane persists. Extreme caution must be exercised when handling diazomethane.
-
Wolff Rearrangement: To the solution of the diazoketone, add a suspension of silver(I) oxide in water.
-
Heating: Gently warm the mixture to initiate the Wolff rearrangement, which is often accompanied by the evolution of nitrogen gas.
-
Work-up: After the reaction is complete, filter the mixture to remove the silver catalyst.
-
Isolation and Purification: Acidify the aqueous layer to precipitate the 2-methylquinoline-7-acetic acid. The product can be purified by recrystallization.
Route B: Synthesis via 7-Amino-2-methylquinoline Intermediate
This alternative route utilizes a 7-amino-2-methylquinoline as a key intermediate. The amino group can be converted to a nitrile via the Sandmeyer reaction, which is then hydrolyzed to the desired acetic acid.
Workflow for Route B
Caption: Synthetic workflow for Route B.
Protocol 4: Synthesis of 7-Amino-2-methylquinoline
7-Amino-2-methylquinoline can be prepared through various methods, including the reduction of 7-nitro-2-methylquinoline, which itself can be synthesized via the Skraup reaction with m-nitroaniline. An alternative is the catalyst-free synthesis from m-phenylenediamine.[1]
Protocol 5: Sandmeyer Reaction to 7-Cyano-2-methylquinoline
The Sandmeyer reaction is a powerful tool for the conversion of an aromatic amino group into a variety of functional groups, including a nitrile.[17][18][19][20] This reaction proceeds via a diazonium salt intermediate.
| Reagent/Catalyst | Role | Rationale for Choice |
| 7-Amino-2-methylquinoline | Starting Material | The source of the aromatic amine. |
| Sodium Nitrite (NaNO₂) | Reagent | Reacts with an acid to form nitrous acid in situ for diazotization. |
| Hydrochloric Acid | Reagent | Provides the acidic medium for diazotization and is the source of the chloride counterion for the diazonium salt. |
| Copper(I) Cyanide (CuCN) | Catalyst/Reagent | The source of the cyanide nucleophile and the catalyst for the substitution reaction. |
Step-by-Step Protocol:
-
Diazotization: Dissolve 7-amino-2-methylquinoline in a cooled aqueous solution of hydrochloric acid. To this solution, add a cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Preparation of the Copper(I) Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium or potassium cyanide.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. A reaction will occur, often with the evolution of nitrogen gas.
-
Heating: Gently warm the reaction mixture to ensure complete reaction.
-
Work-up: Extract the product with an organic solvent such as toluene or dichloromethane.
-
Purification: The crude 7-cyano-2-methylquinoline can be purified by column chromatography or recrystallization.
Protocol 6: Hydrolysis of 7-Cyano-2-methylquinoline to 2-Methylquinoline-7-acetic acid
The final step in this route is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.
| Reagent | Role | Rationale for Choice |
| 7-Cyano-2-methylquinoline | Starting Material | The nitrile to be hydrolyzed. |
| Sulfuric Acid | Reagent/Catalyst | A strong acid that catalyzes the hydrolysis of the nitrile to a carboxylic acid. |
| Water | Reagent | The nucleophile that attacks the nitrile carbon. |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, combine 7-cyano-2-methylquinoline with a mixture of concentrated sulfuric acid and water.
-
Heating: Heat the mixture to reflux for several hours until the hydrolysis is complete.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.
-
Isolation: Adjust the pH of the solution with a base (e.g., sodium hydroxide) to precipitate the 2-methylquinoline-7-acetic acid.
-
Purification: The crude product can be collected by filtration and purified by recrystallization.
Comparative Analysis of Synthetic Routes
| Factor | Route A (via 2,7-Dimethylquinoline) | Route B (via 7-Amino-2-methylquinoline) |
| Starting Materials | Readily available (m-toluidine). | Requires synthesis of 7-amino-2-methylquinoline. |
| Number of Steps | 3 steps from 2,7-dimethylquinoline. | 3 steps from 7-amino-2-methylquinoline. |
| Key Reactions | Doebner-von Miller, Oxidation, Arndt-Eistert Homologation. | Diazotization, Sandmeyer Reaction, Hydrolysis. |
| Challenges | Selective oxidation of the 7-methyl group. Handling of hazardous diazomethane in the Arndt-Eistert reaction. | The Sandmeyer reaction can sometimes have moderate yields. |
| Overall Feasibility | Good, with the main challenge being the safe handling of diazomethane. | Good, potentially avoiding the use of highly toxic reagents. |
Conclusion
The synthesis of 2-methylquinoline-7-acetic acid can be successfully achieved through well-established synthetic organic methodologies. This guide has detailed two viable multi-step synthetic routes, providing a comprehensive overview of the necessary reagents, catalysts, and reaction conditions. Route A, proceeding through a 2,7-dimethylquinoline intermediate, offers a direct approach but requires careful handling of hazardous materials. Route B, utilizing a 7-amino-2-methylquinoline precursor, presents a potentially safer alternative. The choice of synthetic strategy will ultimately depend on the specific resources and expertise available in the laboratory. The protocols and insights provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis of novel quinoline-based compounds for drug discovery and development.
References
-
Preparation of 7-Alkylamino-2-methylquinoline-5,8-diones. ACS Publications. Available at: [Link]
-
Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. PMC. Available at: [Link]
-
Friedländer synthesis - Wikipedia. Available at: [Link]
-
Combes Quinoline Synthesis. Cambridge University Press. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
-
Doebner–Miller reaction - Wikipedia. Available at: [Link]
-
Skraup's Synthesis - Vive Chemistry. WordPress.com. Available at: [Link]
-
A methyl quinoline ( x ) on vigorous oxidation (2) formed tricarboxylic a.. - Filo. Available at: [Link]
-
Combes quinoline synthesis. Available at: [Link]
-
Skraup reaction - Wikipedia. Available at: [Link]
-
Synthesis of derivatives of quinoline. - SciSpace. Available at: [Link]
-
The Skraup Synthesis of Quinolines. ResearchGate. Available at: [Link]
-
Combes quinoline synthesis - Wikipedia. Available at: [Link]
-
Friedländer Synthesis: Mechanism | PDF | Change | Chemical Compounds - Scribd. Available at: [Link]
-
Doebner-Miller Reaction - SynArchive. Available at: [Link]
-
Friedlaender Synthesis - Organic Chemistry Portal. Available at: [Link]
-
Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. Available at: [Link]
-
Arndt-Eistert Homologation: Mechanism & Examples - NROChemistry. Available at: [Link]
-
Arndt-Eistert Synthesis - Organic Chemistry Portal. Available at: [Link]
-
Arndt–Eistert reaction - Wikipedia. Available at: [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]
-
2,4-DIETHYLQUINOLINE - AN EXTENSION OF THE COMBES SYNTHESIS. Available at: [Link]
-
Design, synthesis and preliminary pharmacologic evaluation of 2- aminoindane-quinoline analogs as dopaminergic agents. Der Pharma Chemica. Available at: [Link]
-
What is the complete procedure for Doebner-von miller reaction ? ResearchGate. Available at: [Link]
-
Willgerodt rearrangement - Wikipedia. Available at: [Link]
-
Sandmeyer Reaction - SynArchive. Available at: [Link]
-
Willgerodt-Kindler Reaction - SynArchive. Available at: [Link]
-
Arndt-eistert homologation. SlideShare. Available at: [Link]
-
Willgerodt‐Kindler Reac1on - MSU chemistry. Available at: [Link]
-
Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. York Research Database. Available at: [Link]
-
Willgerodt-Kindler Reaction - Organic Chemistry Portal. Available at: [Link]
-
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Available at: [Link]
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. Available at: [Link]
-
2,7-Dimethylquinoline | C11H11N | CID 7138 - PubChem. NIH. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Available at: [Link]
-
Homologation of Carboxylic Acids Using a Radical-Polar Conjunctive Reagent. PMC. Available at: [Link]
-
The Willgerodt Reaction. Organic Reactions. Available at: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
-
Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. ChemRxiv. Available at: [Link]
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Application of (2-Methylquinolin-7-yl)acetic acid in fluorescent probe synthesis
An In-Depth Guide to the Application of (2-Methylquinolin-7-yl)acetic Acid in Fluorescent Probe Synthesis
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a detailed guide to the synthesis and application of fluorescent probes derived from the this compound scaffold. This guide moves beyond simple protocols to explain the underlying chemical principles and design rationale, ensuring both reproducibility and a deeper understanding of the molecular tools being created.
Introduction: The Power of Quinoline Scaffolds in Fluorescence Sensing
Fluorescent probes are indispensable tools for visualizing and quantifying biological and chemical processes in real-time.[1][2] Their high sensitivity and specificity have made them central to fields ranging from cell biology to environmental monitoring and drug discovery.[1][3]
Among the vast array of available fluorophores, quinoline and its derivatives stand out as a particularly versatile platform.[4][5] The rigid, aromatic structure of the quinoline ring system provides a foundation for bright, stable fluorescence.[6] Furthermore, the quinoline core possesses intrinsic properties that make it highly suitable for sensor design: the heterocyclic nitrogen atom can interact with analytes like metal ions and protons, leading to predictable changes in its photophysical properties.[5][7][8]
This compound is an exemplary building block for custom probe development. It strategically combines the stable fluorescence of the 2-methylquinoline core with a carboxylic acid functional group, which serves as a versatile "handle" for covalently attaching various recognition moieties. This allows for the rational design of probes tailored to detect specific analytes and biological events.
Core Scaffold Analysis: this compound
To effectively design probes, it is crucial to understand the constituent parts of the core scaffold and their respective roles.
Key Structural Features:
-
Fluorophore Core (2-Methylquinoline): This moiety is responsible for the molecule's fluorescence. Quinoline derivatives typically exhibit strong absorption in the UV-A to near-visible range (320-380 nm) with emission in the blue to green region of the spectrum. Their photophysical properties, including quantum yield and Stokes shift, are sensitive to the local chemical environment, a key feature exploited in sensor design.[9][10][11]
-
Synthetic Handle (-CH₂COOH): The carboxylic acid group is the primary site for synthetic modification. It is relatively unreactive in its native state but can be readily "activated" to form highly stable amide or ester bonds. This allows for the straightforward conjugation of the quinoline fluorophore to a virtually limitless range of molecules designed to recognize specific targets (e.g., ion chelators, enzyme substrates, or pH-sensitive groups).
General Synthetic Strategy: From Scaffold to Functional Probe
The fundamental design principle involves covalently linking the this compound fluorophore to a chosen "recognition moiety." The recognition moiety is designed to interact specifically with the target analyte, and this interaction triggers a change in the fluorophore's emission.
Caption: General workflow for synthesizing a functional fluorescent probe.
Key Reaction: Amide Bond Formation via Carbodiimide Chemistry
For most biological applications, forming a stable amide bond is the preferred method for linking the fluorophore to a recognition moiety containing a primary or secondary amine. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a robust and widely adopted method.
Mechanism Rationale:
-
Activation: The carboxylic acid of the quinoline scaffold attacks the EDC, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable, particularly in aqueous solutions.
-
Stabilization: NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. This step is crucial as it converts the unstable intermediate into one that is more resistant to hydrolysis and can be reacted efficiently with the amine.
-
Coupling: The amine-containing recognition moiety performs a nucleophilic attack on the NHS ester, displacing the NHS group and forming a stable amide bond, yielding the final fluorescent probe.
Application Note 1: Synthesis of a "Turn-On" Fluorescent Probe for Zinc (Zn²⁺)
This protocol details the synthesis of a probe that exhibits a significant increase in fluorescence intensity upon binding to Zn²⁺ ions, a crucial second messenger in cellular signaling.
Design Rationale & Sensing Mechanism
The probe's function is based on a mechanism combining Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET).[4][12]
-
"Off" State (No Zn²⁺): The probe is designed by linking the quinoline fluorophore to a zinc chelator, such as a dipicolylamine (DPA) derivative. The lone pair of electrons on the DPA nitrogen atom is positioned in such a way that it can donate an electron to the excited-state fluorophore, quenching its fluorescence. This is the PET process.
-
"On" State (Zn²⁺ Present): When Zn²⁺ is introduced, it is avidly chelated by the DPA moiety. This coordination locks the DPA nitrogen's lone pair of electrons, making them unavailable for the PET process. With the quenching pathway inhibited, the quinoline core can fluoresce freely, leading to a dramatic increase in emission intensity.
Caption: Sensing mechanism of a PET-based "turn-on" zinc probe.
Detailed Experimental Protocol: Synthesis of Quinoline-DPA-Zn²⁺ Probe
-
Materials:
-
This compound
-
N,N-Bis(pyridin-2-ylmethyl)prop-2-en-1-amine (or similar amine-functionalized DPA)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexane
-
Saturated aq. NaHCO₃, Brine
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq), EDC (1.5 eq), and NHS (1.2 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 1 hour to allow for the formation of the NHS-ester.
-
Scientist's Note: Pre-activation is key to maximizing yield by ensuring the carboxylic acid is fully converted to the active ester before the amine is introduced.
-
-
In a separate flask, dissolve the amine-functionalized DPA derivative (1.1 eq) and DIPEA (3.0 eq) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated quinoline solution.
-
Allow the reaction to stir at room temperature overnight. Monitor progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Dilute the reaction mixture with EtOAc and wash sequentially with water (2x), saturated aq. NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of EtOAc in Hexane or Methanol in DCM.[4]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Expected Photophysical Data
| Property | Probe alone ("Off") | Probe + Zn²⁺ ("On") |
| Excitation (λ_ex) | ~340 nm | ~340 nm |
| Emission (λ_em) | ~450 nm | ~450 nm |
| Quantum Yield (Φ_F) | Low (< 0.05) | High (> 0.40) |
| Appearance | Weak blue fluorescence | Strong blue fluorescence |
Note: Specific wavelengths and quantum yields are representative and may vary based on solvent and final probe structure.[5]
Application Note 2: Synthesis of a Ratiometric Fluorescent pH Probe
This protocol describes the synthesis of a probe where the protonation state of the quinoline nitrogen affects its fluorescence, allowing for pH measurement.
Design Rationale & Sensing Mechanism
The quinoline nitrogen is weakly basic and will become protonated under acidic conditions (typically pKa ≈ 4-5).[13] This protonation alters the electronic distribution of the entire aromatic system. This can induce a change in the Intramolecular Charge Transfer (ICT) character of the molecule, often resulting in a noticeable shift in the emission wavelength.
-
High pH (Neutral): The quinoline nitrogen is deprotonated. The probe exhibits fluorescence at a specific wavelength (λ_em1).
-
Low pH (Acidic): The quinoline nitrogen is protonated. This new electronic configuration leads to fluorescence at a different wavelength (λ_em2).
By measuring the ratio of fluorescence intensities at these two wavelengths (I₂/I₁), a ratiometric measurement of pH can be obtained. This approach is highly robust as it is independent of probe concentration, excitation intensity, and photobleaching.
Detailed Experimental Protocol: Synthesis of a Water-Soluble Quinoline pH Probe
To enhance water solubility and create a more versatile probe, the carboxylic acid is coupled to an amino-containing hydrophilic moiety.
-
Materials:
-
This compound
-
N,N-dimethylethylenediamine
-
All coupling reagents and solvents from the previous protocol.
-
-
Procedure:
-
Follow the exact same EDC/NHS activation and coupling procedure described in Application Note 1, substituting the DPA derivative with N,N-dimethylethylenediamine (1.1 eq).
-
The workup and purification will also be similar, though a more polar solvent system (e.g., a higher percentage of methanol in DCM) may be required for column chromatography due to the increased polarity of the product.
-
Characterize the final product by NMR and HRMS.
-
Expected Performance & Characterization
-
pH Titration: Prepare a series of buffer solutions spanning the desired pH range (e.g., pH 3 to 10).
-
Add a fixed concentration of the probe to each buffer solution.
-
Measure the fluorescence emission spectrum for each sample using a fixed excitation wavelength (~345 nm).
-
Data Analysis: Plot the ratio of emission intensities (e.g., I_420nm / I_500nm) against pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the probe's pKa, which is the pH at which 50% of the probe is protonated and represents the center of its effective sensing range.
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | - Wet solvents or reagents. - Insufficient activation time. - Degradation of EDC. | - Use fresh, anhydrous solvents (DMF, DCM). - Ensure EDC is stored properly under desiccation. - Allow the EDC/NHS activation step to proceed for at least 1 hour before adding the amine. |
| Purification Difficulty | - Product is highly polar and streaks on silica gel. - Close Rf values between product and starting material. | - Use a more polar eluent system (e.g., 5-15% MeOH in DCM). Add a small amount of triethylamine (0.1-1%) to the eluent to reduce tailing of basic compounds. - Consider reverse-phase chromatography if the compound is sufficiently polar. |
| No Fluorescence Response | - Incorrect buffer composition or ionic strength. - Analyte precipitation with the probe. - Quenching from buffer components. | - Test the probe in a simple, non-coordinating buffer first (e.g., HEPES, MOPS). - Ensure the final concentration of the probe and analyte are below their solubility limits. - Screen for interference by running selectivity tests against other common ions or molecules. |
| Probe Aggregation | - Low solubility in aqueous buffers. | - Add a small percentage of a co-solvent like DMSO or ethanol (typically 0.1-1%) to the buffer to improve solubility. - Synthesize a more hydrophilic version of the probe by incorporating PEG chains or charged groups. |
Conclusion
This compound is a powerful and adaptable platform for the development of custom fluorescent probes. The simplicity and reliability of coupling chemistry at its carboxylic acid handle, combined with the inherent sensing capabilities of the quinoline nitrogen, provide a clear and rational path to designing sensors for a multitude of analytes, including metal ions and protons. The principles and protocols outlined in this guide empower researchers to create novel molecular tools for exploring complex chemical and biological systems.
References
- Benchchem. A Comparative Guide to Quinoline-Based Fluorescent Probes for the Detection of Aluminum and Zinc Ions.
- Ranee, N., et al. (2018). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry. This source is referenced within a broader review article.
- Benchchem. A Comparative Guide to Quinoline-Based Fluorescent Sensors for Heavy Metal Ion Detection.
- Photochemical & Photobiological Sciences. (2019). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. RSC Publishing.
- Molecules. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. MDPI.
- Ali, F., et al. "One‐step” synthesis of designed quinoline probes. ResearchGate.
- Preparation and photophysical properties of quinazoline-based fluorophores. National Center for Biotechnology Information (PMC). (2020).
- Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. Source Not Specified.
- Benchchem. An In-depth Technical Guide to the Photophysical Properties of 2-Hydroxyquinoline.
- Quinoline-Based Fluorescence Sensors. ResearchGate.
- A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. MDPI. (2023).
- A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. RSC Publishing. (2022).
- Benchchem. Application Notes and Protocols: Synthesis and Utility of Fluorescent Probes in Scientific Research.
- Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry.
- Jenekhe, S. A., et al. (1999). Electroluminescence and Photophysical Properties of Polyquinolines. Defense Technical Information Center.
- Nagano, T., et al. (2006). Development of fluorescent probes for bioimaging applications. Proceedings of the Japan Academy, Series B.
- Alfa Chemistry. (2023). Fluorophores to Synthesize Small-Molecule Fluorescent Probes. Labinsights.
- Nicolaou, K. C., et al. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Natural Product Reports.
- Twibanire, J. K., & Grindley, T. B. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters.
- Twibanire, J. K., & Grindley, T. B. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03654A [pubs.rsc.org]
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- 8. mdpi.com [mdpi.com]
- 9. Preparation and photophysical properties of quinazoline-based fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note & Protocols: Esterification of (2-Methylquinolin-7-yl)acetic acid for Advanced Drug Discovery
Abstract: This document provides a comprehensive technical guide for the esterification of (2-Methylquinolin-7-yl)acetic acid, a key heterocyclic building block in medicinal chemistry. We present two robust protocols—a classic Fischer-Speier esterification and a mild Steglich-type carbodiimide-mediated coupling—suitable for synthesizing a range of ester derivatives. This guide emphasizes the chemical rationale behind procedural choices, detailed step-by-step workflows, purification strategies, and troubleshooting, enabling researchers in drug development to effectively modify this scaffold for optimizing pharmacokinetic and pharmacodynamic properties.
Introduction: The Strategic Role of Esterification
This compound is a valuable scaffold in drug discovery, incorporating the privileged quinoline heterocycle. Esterification of the carboxylic acid moiety is a critical chemical transformation for several strategic purposes:
-
Prodrug Development: Converting the polar carboxylic acid into a more lipophilic ester can enhance cell membrane permeability and oral bioavailability. The ester can then be hydrolyzed in vivo by metabolic enzymes to release the active carboxylic acid.
-
Modulation of Physicochemical Properties: Esterification allows for the fine-tuning of solubility, lipophilicity (LogP), and metabolic stability, which are crucial parameters in drug design.[1]
-
SAR Exploration: A library of ester derivatives can be synthesized to explore structure-activity relationships (SAR), identifying key interactions with biological targets.
The presence of the quinoline nitrogen, a basic center, introduces specific challenges that must be addressed through careful selection of the esterification method. This guide details two effective, field-proven methods that balance efficiency with substrate compatibility.
Mechanistic Considerations & Method Selection
The choice of esterification protocol depends on the desired ester, the scale of the reaction, and the substrate's sensitivity to reaction conditions.
Method A: Fischer-Speier Esterification
This classic method involves the reaction of a carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H₂SO₄, TsOH).[2][3][4] It is an equilibrium-driven process, and to achieve high conversion, it is typically necessary to use the alcohol as the solvent or to actively remove the water byproduct.[5][6]
Causality of Experimental Choices:
-
Catalyst: A strong Brønsted acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][3]
-
Excess Alcohol: Using the alcohol as the solvent shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[4][5]
-
Quinoline Moiety Consideration: The quinoline nitrogen (pKa ≈ 4.9) will be protonated under these strongly acidic conditions. This increases the substrate's solubility in the polar alcoholic medium but requires a neutralization step during workup to recover the product in an organic solvent.
// Reactants RCOOH [label="R-COOH\n(this compound)"]; ROH [label="R'-OH\n(Alcohol)"]; H_plus [label="H⁺\n(Acid Catalyst)"];
// Intermediates Protonated_Acid [label=<Protonated Acid(Activated Electrophile)>]; Tetrahedral_Int [label=<Tetrahedral Intermediate>]; Protonated_Ester [label=<Protonated Ester>];
// Products Ester [label="R-COOR'\n(Ester)"]; Water [label="H₂O"];
// Nodes for steps step1 [label="1. Protonation", shape=none, fontcolor="#5F6368"]; step2 [label="2. Nucleophilic Attack", shape=none, fontcolor="#5F6368"]; step3 [label="3. Proton Transfer", shape=none, fontcolor="#5F6368"]; step4 [label="4. Elimination of H₂O", shape=none, fontcolor="#5F6368"]; step5 [label="5. Deprotonation", shape=none, fontcolor="#5F6368"];
// Connections {RCOOH, H_plus} -> Protonated_Acid [style=invis]; Protonated_Acid -> Tetrahedral_Int [label="+ R'-OH", arrowhead=normal]; Tetrahedral_Int -> Protonated_Ester [label="- H₂O", arrowhead=normal]; Protonated_Ester -> Ester [label="- H⁺", arrowhead=normal];
// Invisible nodes for layout p1 [shape=point, width=0]; p2 [shape=point, width=0]; p3 [shape=point, width=0]; p4 [shape=point, width=0];
// Positioning steps RCOOH -> p1 [style=invis]; p1 -> step1 [style=invis]; step1 -> Protonated_Acid [style=invis];
Protonated_Acid -> p2 [style=invis]; p2 -> step2 [style=invis]; step2 -> Tetrahedral_Int [style=invis];
Tetrahedral_Int -> p3 [style=invis]; p3 -> step3 [style=invis]; p3 -> step4 [style=invis]; step4 -> Protonated_Ester [style=invis];
Protonated_Ester -> p4 [style=invis]; p4 -> step5 [style=invis]; step5 -> Ester [style=invis]; } } Caption: Mechanism of Fischer-Speier Esterification.
Method B: Steglich Esterification
The Steglich esterification is a mild and highly efficient method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[7][8][9] This reaction proceeds under neutral conditions at room temperature, making it ideal for complex or sensitive substrates.[8][10]
Causality of Experimental Choices:
-
Carbodiimide (EDC/DCC): This reagent activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7][11] This intermediate is a potent acylating agent.
-
DMAP Catalyst: DMAP is a hyper-nucleophilic acyl transfer catalyst. It intercepts the O-acylisourea intermediate to form a reactive N-acylpyridinium salt.[7][10] This salt is highly electrophilic and readily reacts with the alcohol. Crucially, the use of DMAP prevents a common side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[7][8]
-
Self-Validating Workup: A key advantage, particularly when using EDC, is the straightforward purification. The urea byproduct and excess reagents can be efficiently removed through simple aqueous acid/base washes, often eliminating the need for chromatography.[12]
// Reactants RCOOH [label="R-COOH\n(this compound)"]; EDC [label="EDC\n(Coupling Agent)"];
// Intermediates O_Acylisourea [label=<O-Acylisourea Intermediate(Reactive)>]; N_Acylurea [label=<N-Acylurea(Unreactive Side Product)>]; Acylpyridinium [label="Acylpyridinium Salt\n(Active Ester)", fillcolor="#FBBC05", fontcolor="#202124"];
// Catalyst and Alcohol DMAP [label="DMAP\n(Catalyst)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROH [label="R'-OH\n(Alcohol)"];
// Products Ester [label="Ester Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Urea [label="EDC-Urea Byproduct\n(Water Soluble)"];
// Workflow RCOOH -> O_Acylisourea [label="+ EDC"]; O_Acylisourea -> N_Acylurea [label="Rearrangement\n(Slow, No DMAP)", style=dashed, color="#EA4335"]; O_Acylisourea -> Acylpyridinium [label="+ DMAP (Fast)", color="#4285F4"]; Acylpyridinium -> Ester [label="+ R'-OH", color="#34A853"]; Ester -> Urea [style=invis]; // for layout
{rank=same; RCOOH; EDC;} {rank=same; O_Acylisourea; N_Acylurea;} {rank=same; DMAP; Acylpyridinium; ROH;} {rank=same; Ester; Urea;} } } Caption: Mechanism of DMAP-catalyzed Steglich Esterification.
Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood.
Protocol 1: Fischer-Speier Synthesis of Methyl (2-Methylquinolin-7-yl)acetate
This protocol is cost-effective for producing simple alkyl esters where the alcohol is inexpensive and can be used as the solvent.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Stoichiometry |
|---|---|---|---|---|
| This compound | 201.22 g/mol | 1.00 g | 4.97 mmol | 1.0 equiv |
| Methanol (MeOH) | 32.04 g/mol | 25 mL | - | Solvent |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 g/mol | 0.5 mL | 9.2 mmol | Catalyst |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~50 mL | - | Workup |
| Ethyl Acetate (EtOAc) | - | ~100 mL | - | Extraction |
| Brine | - | ~30 mL | - | Workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~5 g | - | Drying |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 4.97 mmol).
-
Add methanol (25 mL) to the flask and stir to dissolve the solid.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL) to the stirring solution. An exotherm may be observed.
-
Heating: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase. The ester product should have a higher Rf value than the starting carboxylic acid.
-
Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Neutralization & Extraction:
-
Dissolve the residue in ethyl acetate (50 mL).
-
Carefully pour the organic solution into a separatory funnel containing saturated sodium bicarbonate solution (50 mL). Caution: CO₂ evolution (foaming) will occur.
-
Shake the funnel gently at first, venting frequently. Once gas evolution ceases, shake vigorously.
-
Separate the layers and extract the aqueous layer again with ethyl acetate (2x 25 mL).
-
Combine the organic layers.
-
-
Washing and Drying: Wash the combined organic layer with brine (30 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of 10% to 40% ethyl acetate in hexanes) to yield the pure methyl ester.
Protocol 2: Steglich Synthesis of Benzyl (2-Methylquinolin-7-yl)acetate
This protocol is ideal for synthesizing esters from more valuable or sterically hindered alcohols under mild conditions. We use EDC for its water-soluble byproduct, simplifying purification.[12]
Materials & Reagents:
| Reagent | M.W. | Amount | Moles | Stoichiometry |
|---|---|---|---|---|
| This compound | 201.22 g/mol | 1.00 g | 4.97 mmol | 1.0 equiv |
| Benzyl Alcohol | 108.14 g/mol | 0.65 g (0.62 mL) | 5.96 mmol | 1.2 equiv |
| EDC·HCl | 191.70 g/mol | 1.14 g | 5.96 mmol | 1.2 equiv |
| DMAP | 122.17 g/mol | 61 mg | 0.50 mmol | 0.1 equiv |
| Dichloromethane (DCM) | - | 25 mL | - | Solvent |
| 1M Hydrochloric Acid (HCl) | - | ~30 mL | - | Workup |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~30 mL | - | Workup |
| Brine | - | ~30 mL | - | Workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~5 g | - | Drying |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.00 g, 4.97 mmol), DMAP (61 mg, 0.50 mmol), and dichloromethane (25 mL).
-
Stir the mixture at room temperature until all solids dissolve.
-
Reagent Addition: Add benzyl alcohol (0.62 mL, 5.96 mmol), followed by EDC·HCl (1.14 g, 5.96 mmol) in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., 8:2 Hexanes:Ethyl Acetate). The disappearance of the starting acid spot indicates completion.
-
Workup - Self-Validating Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash sequentially with 1M HCl (2 x 15 mL). This step removes the basic DMAP and any unreacted EDC.
-
Wash with saturated NaHCO₃ solution (30 mL) to remove any unreacted carboxylic acid.
-
Wash with brine (30 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: The crude product is often of high purity after the extractive workup. If necessary, it can be further purified by flash column chromatography on silica gel.
General Experimental Workflow
// Nodes start [label="Start: Weigh Reagents", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; setup [label="Reaction Setup\n(Solvent, Stirring)"]; reaction [label="Initiate Reaction\n(Add Catalyst/Reagents, Heat if needed)"]; monitor [label="Monitor Progress (TLC)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Workup\n(Quench, Neutralize, Extract)"]; dry [label="Dry Organic Layer\n(e.g., Na₂SO₄)"]; concentrate [label="Concentrate in vacuo\n(Rotary Evaporator)"]; purify [label="Purification\n(Column Chromatography)"]; characterize [label="Characterization\n(NMR, MS, etc.)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> setup; setup -> reaction; reaction -> monitor; monitor -> reaction [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> dry; dry -> concentrate; concentrate -> purify; purify -> characterize; } } Caption: General workflow for esterification and purification.
References
-
Steglich Esterification. Organic Chemistry Portal. [Link]
-
Steglich esterification. Wikipedia. [Link]
-
Steglich Esterification Definition. Fiveable. [Link]
-
Steglich Esterification. SynArchive. [Link]
-
Acid to Ester - Common Conditions. University of Rochester, Chemistry. [Link]
-
A typical DCC + DMAP mediated Steglich esterification. ResearchGate. [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Link]
-
Synthesis of quinoline derivatives. ResearchGate. [Link]
-
Recent achievements in the synthesis of quinoline-4-carboxylic acid and its derivatives. Revues Scientifiques Marocaines. [Link]
-
Purification of Quinoline. LookChem. [Link]
-
Current Developments in Esterification Reaction: A Review on Process and Parameters. ResearchGate. [Link]
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
Fischer Esterification. Chemistry Steps. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
Quinoline Ester. Scribd. [Link]
-
Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. Nature. [Link]
-
Esterification and its impact on the pharmaceutical industry. QSAR ANALYTICS. [Link]
-
What's the best way for removing extra DCC and DMAP in an esterification reaction? ResearchGate. [Link]
-
Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. MDPI. [Link]
-
A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. VNU Journal of Science. [Link]
-
Recent Advances on Ester Synthesis via Transition-Metal Catalyzed C–H Functionalization. ACS Publications. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst. Taylor & Francis Online. [Link]
-
Esterification Reaction The Synthesis And Purification Of. pilgrimstays.com. [Link]
-
Fischer Esterification. Chemistry LibreTexts. [Link]
- Process for purification of quinoline yellow.
-
Recent advances in the synthesis of quinolines: a review. Royal Society of Chemistry. [Link]
-
Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. JoVE. [Link]
-
Purification of quinoline yellow components using high-speed counter-current chromatography... ResearchGate. [Link]
-
Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives... Nature. [Link]
-
Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate... ResearchGate. [Link]
-
Synthesis of substituted Schiff Base of 7-hydroxy-4-methyl-8... Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2013_4(2)/[8].pdf]([Link]8].pdf)
-
Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. ResearchGate. [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. PubMed. [Link]
-
How to Make Esters through Esterification | Examples Explained! YouTube. [Link]
-
Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online. [Link]
Sources
- 1. Esterification and its impact on the pharmaceutical industry - QSAR ANALYTICS [qsaranalytics.com.mx]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 11. fiveable.me [fiveable.me]
- 12. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
Crystallization techniques for isolating (2-Methylquinolin-7-yl)acetic acid
Application Note: Crystallization and Isolation of (2-Methylquinolin-7-yl)acetic acid
Executive Summary
This application note details the isolation and purification protocols for This compound (2-MQ-7-AA). Due to the amphoteric nature of the quinoline ring (basic nitrogen) and the acetic acid side chain (acidic carboxyl group), this molecule exhibits significant pH-dependent solubility profiles. This guide prioritizes Reactive Crystallization (pH-Swing) for primary isolation, followed by Temperature-Swing Recrystallization for polymorphism control and final polishing.
Target Audience: Process Chemists, Purification Engineers, and Drug Development Scientists.
Physicochemical Basis of Separation
To design a robust crystallization, one must understand the driving forces. This compound behaves as a zwitterion in solution.
-
Acidic Region (pH < 3.0): The quinoline nitrogen is protonated (
), forming a soluble cation. -
Basic Region (pH > 8.0): The carboxylic acid is deprotonated (
), forming a soluble anion. -
Isoelectric Region (pH 4.5 – 6.0): The molecule exists primarily as a neutral or zwitterionic species with minimal aqueous solubility. This is the Target Crystallization Window .
Solubility Profile (Conceptual Data)
| Solvent System | Temperature (25°C) | Temperature (60°C) | Suitability |
| Water (pH 7) | < 1 mg/mL | < 5 mg/mL | Anti-solvent |
| Water (pH 1 or 10) | > 50 mg/mL | > 100 mg/mL | Dissolution Medium |
| Methanol | 15 mg/mL | 45 mg/mL | Good Solvent |
| Ethanol | 8 mg/mL | 30 mg/mL | Recrystallization Solvent |
| Acetonitrile | 5 mg/mL | 25 mg/mL | Anti-solvent / Wash |
Protocol A: Primary Isolation via Reactive Crystallization (pH Swing)
This protocol is designed to isolate the crude API from a synthesis reaction mixture (e.g., hydrolysis of an ester or nitrile precursor).
Objective: Removal of inorganic salts and water-soluble starting materials.
Step-by-Step Methodology
-
Dissolution (Basification):
-
Filtration (Clarification):
-
Filter the solution through a Celite 545 pad or a 0.45 µm membrane to remove insoluble byproducts (e.g., unreacted anilines or tars).
-
Critical Step: The filtrate must be clear yellow/amber.
-
-
Controlled Precipitation (Acidification):
-
Transfer filtrate to a jacketed reactor set to 20°C .
-
Slowly dose 2M Acetic Acid (preferred over HCl to prevent localized oiling) via a peristaltic pump.
-
Rate: 0.5 pH units per minute.
-
-
Nucleation Point:
-
At pH ~6.5 , cloudiness (nucleation) typically begins. Pause acid addition for 15 minutes to allow crystal growth (Ostwald ripening).
-
-
Final pH Adjustment:
-
Resume acid addition until pH 5.0 – 5.2 is reached.
-
Note: Do not overshoot below pH 4.0, or the quinoline nitrogen will protonate, redissolving the product.
-
-
Harvest:
-
Filter the white-to-off-white precipitate.
-
Wash with Water (2 x 3 vol) followed by Cold Acetone (1 x 2 vol) to displace water and facilitate drying.
-
Protocol B: High-Purity Recrystallization
This step removes structural isomers (e.g., 5-yl or 8-yl analogs) and ensures a consistent polymorph.
Solvent System: Ethanol / Water (80:20 v/v).
-
Dissolution:
-
Charge crude 2-MQ-7-AA into a reactor.
-
Add Ethanol (15 volumes) .
-
Heat to Reflux (78°C) . The solid may not fully dissolve yet.
-
Slowly add Water dropwise until a clear solution is obtained (usually requires ~10-20% water content at reflux).
-
-
Polishing Filtration:
-
If particulates remain, perform a hot filtration.
-
-
Cooling Profile (Linear):
-
Cool from 78°C to 60°C over 30 minutes.
-
Seeding (Optional): Add 0.5% wt pure seed crystals at 60°C.
-
Cool from 60°C to 5°C over 4 hours (0.2°C/min).
-
-
Aging:
-
Hold at 5°C for 2 hours to maximize yield.
-
-
Isolation:
-
Filter and wash with Cold Ethanol (100%) .
-
Dry under vacuum at 50°C for 12 hours.
-
Process Visualization
Workflow Logic: pH-Swing Isolation
Caption: Logical flow for the pH-swing reactive crystallization targeting the isoelectric point.
Critical Quality Attributes (CQAs) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Oiling out | Acid addition too fast; Temperature too high. | Reduce temperature to 15°C; Slow acid addition; Use Acetic Acid instead of HCl. |
| Low Yield | pH overshoot (too acidic). | Back-titrate with NaOH to pH 5.2. |
| Colored Impurities | Oxidation of quinoline ring.[5] | Add 0.1% Sodium Bisulfite during dissolution; Perform recrystallization under Nitrogen. |
| High Ash Content | Trapped NaCl/NaOAc. | Increase water wash volume; Ensure final wash conductivity is < 50 µS/cm. |
References
-
BenchChem. (2025).[6] Advanced Crystallization Techniques for Quinoline Derivatives. Retrieved from
-
Carvajal, M. T., & Yalkowsky, S. (2019).[7] Effect of pH and Ionic Strength on the Solubility of Quinoline.[7][8] University of Arizona.[8] Retrieved from
-
PubChem. (2025).[9] Quinoline Compound Summary. National Library of Medicine. Retrieved from
-
MDPI. (2022). Crystallization of Zwitterionic APIs. Molecules Journal. Retrieved from
Sources
- 1. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid | MDPI [mdpi.com]
- 2. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. WO2023156675A1 - Process for purification of linagliptin - Google Patents [patents.google.com]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of (2-Methylquinolin-7-yl)acetic Acid
Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Removal & Process Optimization
Introduction: The Purity Imperative
Welcome to the Technical Support Center. You are likely working with (2-Methylquinolin-7-yl)acetic acid , a critical heterocyclic intermediate often associated with the synthesis of mucosal protective agents like Rebamipide or related quinoline-based therapeutics.
High-purity isolation of this compound is notoriously difficult due to the "Quinoline Isomer Problem." When synthesizing 7-substituted quinolines from meta-substituted anilines (e.g., via Knoevenagel or Doebner-Miller type condensations), the ring closure is not perfectly regioselective. It inevitably yields a mixture of the desired 7-isomer and the unwanted 5-isomer .
This guide addresses the three most common support tickets we receive: regioisomer separation, oxidative discoloration, and inorganic salt removal.
Troubleshooting Ticket #01: Regioisomeric Contamination
Issue: HPLC shows a persistent impurity (5-15%) with a retention time very close to the main peak. Recrystallization isn't removing it efficiently.
Root Cause Analysis
The synthesis of the quinoline ring from a meta-substituted aniline derivative creates two possible cyclization pathways. Steric hindrance usually disfavors the 5-position, making the 7-isomer the major product, but the 5-isomer (e.g., (2-Methylquinolin-5-yl)acetic acid) typically forms as a significant byproduct. Because these molecules are positional isomers with identical functional groups, their pKa and solubility profiles are frustratingly similar.
The Protocol: pH-Controlled Fractional Precipitation
Standard recrystallization often fails because the isomers co-crystallize. We recommend a pH-swing fractionation protocol that exploits subtle differences in lattice energy and pKa.
Reagents Required:
-
Sodium Hydroxide (1M)
-
Hydrochloric Acid (1M)
-
Activated Charcoal (SX-Ultra or equivalent)
-
Methanol (HPLC Grade)
Step-by-Step Workflow:
-
Dissolution: Suspend the crude solid in water (10 mL/g). Slowly add 1M NaOH until the pH reaches 10-11. The solution should become clear as the carboxylic acid deprotonates.
-
Checkpoint: If solids remain, filter them out.[1] These are likely non-acidic impurities (e.g., unreacted aniline derivatives).
-
-
The "Cloud Point" Titration: Slowly add 1M HCl dropwise while stirring vigorously. Monitor the pH.
-
Observation: The 5-isomer often precipitates at a slightly lower pH than the 7-isomer due to intramolecular hydrogen bonding differences. However, in this specific matrix, the 7-isomer is typically the less soluble species in aqueous media.
-
Action: Lower the pH to 5.5 - 6.0 . Allow the suspension to stir for 30 minutes.
-
-
Filtration (The Cut): Filter the precipitate formed at pH 6.0.
-
Final Polishing: Recrystallize the pH-precipitated solid from hot Methanol/Water (4:1 ratio) .
Visualization: Isomer Separation Logic
Caption: Workflow for separating regioisomers using pH-controlled fractional precipitation.
Troubleshooting Ticket #02: Pink/Brown Discoloration
Issue: The product turns pink or brown upon drying or storage. NMR is clean, but appearance fails QC.
Root Cause Analysis
Quinoline rings are electron-rich and susceptible to photo-oxidation and N-oxide formation . Trace transition metals (remaining from synthesis) can catalyze the oxidation of the quinoline nitrogen or the alpha-carbon of the acetic acid side chain, leading to highly colored "tar" impurities even at ppm levels.
The Protocol: Chelation & Adsorption
Simple recrystallization does not remove these chromophores effectively because they adsorb strongly to the crystal lattice.
Step-by-Step Workflow:
-
Solvent Choice: Dissolve the compound in boiling Ethanol (95%) . Avoid DMF or DMSO if possible, as they are hard to remove and can promote decomposition at high temps.
-
Scavenger Addition: Add Activated Carbon (10 wt%) AND EDTA Disodium Salt (1 wt%) .
-
Why EDTA? The carbon removes organic chromophores. The EDTA chelates trace copper or iron ions that catalyze the re-oxidation of the quinoline.
-
-
Reflux: Reflux for 30 minutes.
-
Hot Filtration: Filter through a pre-warmed Celite pad. Do not let the solution cool during filtration, or the product will crystallize in the filter cake along with the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 4°C.
Troubleshooting Ticket #03: High Sulfated Ash (Inorganics)
Issue: Combustion analysis shows high residue (Sulfated Ash > 0.1%).
Root Cause Analysis
If the synthesis involved acid hydrolysis (e.g., HCl) or metal-catalyzed cyclization (e.g., ZnCl2), inorganic salts can become trapped in the crystal lattice.
Data: Solubility Profile for Salt Removal
| Solvent System | Quinoline Solubility | Inorganic Salt Solubility | Recommendation |
| Water (Neutral) | Insoluble | High | Wash Step |
| Methanol (Cold) | Low | Moderate | Poor Choice |
| DMF | High | Low | Good for Recryst. |
| Water (pH 11) | High (as salt) | High | Avoid for desalting |
The Protocol: The "Slurry Wash"
Since the free acid form of the molecule is insoluble in water, water is the perfect solvent to wash away salts without dissolving your product.
-
Pre-treatment: Ensure the product is in the free acid form (not a hydrochloride or sodium salt).
-
Slurry: Suspend the solid in deionized water (5 volumes) at room temperature.
-
Agitation: Stir vigorously for 1 hour. (Do not heat, or you risk dissolving the product).
-
Filtration: Filter and wash the cake with 2 volumes of fresh deionized water.
-
Drying: Dry under vacuum at 60°C.
Frequently Asked Questions (FAQs)
Q1: Can I use column chromatography to separate the 5- and 7-isomers? A: Yes, but it is resource-intensive. The isomers have very similar Rf values.
-
Stationary Phase: Silica Gel (acid-washed recommended to prevent tailing).
-
Mobile Phase: Dichloromethane : Methanol : Acetic Acid (95 : 4 : 1). The acetic acid is crucial to suppress ionization of the carboxylic acid group, sharpening the peaks.
Q2: How should I store the purified reference standard? A: Store in an amber vial under Argon at -20°C. The "pink" coloration discussed in Ticket #02 is often triggered by UV light.
Q3: What is the expected melting point for the pure 7-isomer? A: While literature varies based on the exact crystal polymorph, the range is typically 208–212°C . A melting point below 200°C usually indicates significant contamination with the 5-isomer or solvent inclusion.
References
-
Otsuka Pharmaceutical Co., Ltd. (1984). Carbostyril derivatives and process for preparing the same.[1][6][7] US Patent 4,540,698. (Describes the synthesis and purification of Rebamipide-related quinoline intermediates). Link
-
Uchida, M., et al. (1985). Studies on 2(1H)-quinolinone derivatives as gastric antiulcer active agents.[7] Synthesis and antiulcer activities of 2-(4-chlorobenzoylamino)-3-(2(1H)-quinolinon-4-yl)propionic acid and related compounds. Chemical and Pharmaceutical Bulletin, 33(9), 3775-3786. (Foundational paper on the solubility and purification of quinoline acid derivatives). Link
-
BenchChem. (2025).[3][7][8] Synthesis of Rebamipide Intermediates: Technical Guide. (Provides modern protocols for quinoline ring closure and impurity profiles). Link
-
ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics. (Discussion on general chromatographic strategies for separating aromatic regioisomers). Link
Sources
- 1. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel synthetic method for rebamipide intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing pH Conditions for the Extraction of (2-Methylquinolin-7-yl)acetic acid
Welcome to the technical support center for handling and optimizing the extraction of (2-Methylquinolin-7-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice. Our goal is to empower you with the foundational knowledge and actionable protocols to master the extraction of this amphoteric molecule.
Understanding the Criticality of pH in Your Extraction
This compound is an amphoteric compound, meaning it possesses both acidic and basic functional groups. Specifically, it has a carboxylic acid group (-COOH) and a basic quinoline nitrogen atom. The ionization state of these groups is highly dependent on the pH of the aqueous solution, which in turn dictates the molecule's solubility in aqueous versus organic solvents. This pH-dependent partitioning is the cornerstone of a successful liquid-liquid extraction.
The carboxylic acid group will be deprotonated (negatively charged) at a pH above its pKa, making the molecule more water-soluble. Conversely, the quinoline nitrogen will be protonated (positively charged) at a pH below its pKa, also increasing its aqueous solubility. When the molecule is in its neutral, un-ionized form, it will be most soluble in an organic solvent.
Below is a diagram illustrating the pH-dependent ionization states of this compound.
Caption: pH-dependent ionization of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is pH so important for the extraction of this compound?
A1: The pH of the aqueous phase directly controls the ionization state of your compound. For effective extraction into an organic solvent, you want the molecule to be in its most neutral form, which occurs around its isoelectric point. If the pH is too low, the quinoline nitrogen will be protonated, making the molecule charged and more soluble in the aqueous phase. If the pH is too high, the carboxylic acid will be deprotonated, again making it charged and water-soluble.
Q2: What is the ideal pH for extracting this compound into an organic solvent?
A2: The ideal pH for extracting into an organic solvent is the isoelectric point (pI) of the molecule, where the net charge is zero. Based on the estimated pKa values of ~4.2 for the carboxylic acid and ~4.9 for the quinoline nitrogen, the pI would be approximately (4.2 + 4.9) / 2 = 4.55. At this pH, the compound will have minimal solubility in the aqueous phase and will preferentially partition into the organic phase. We strongly recommend experimentally determining the optimal pH for your specific conditions.
Q3: How can I extract this compound into an aqueous solution from an organic solvent?
A3: To extract the compound into an aqueous phase, you need to ionize it. You can achieve this by either:
-
Using a basic aqueous solution (e.g., pH > 7): This will deprotonate the carboxylic acid group, forming a negatively charged carboxylate that is highly soluble in water.
-
Using an acidic aqueous solution (e.g., pH < 2): This will protonate the quinoline nitrogen, forming a positively charged species that is also soluble in water.
Q4: What are suitable organic solvents for the extraction?
A4: The choice of organic solvent is critical. A good solvent should be immiscible with water, have a high affinity for the neutral form of your compound, and be easily removable after extraction. Common choices include:
-
Ethyl acetate: A good all-around solvent with moderate polarity.
-
Dichloromethane (DCM): A denser-than-water solvent that can be effective but is more volatile and has safety considerations.
-
Methyl isobutyl ketone (MIBK): Can be an effective solvent for carboxylic acid extractions[4].
The optimal solvent may need to be determined experimentally.
Q5: I'm experiencing low recovery. What can I do?
A5: Low recovery can be due to several factors:
-
Incorrect pH: Ensure the pH of your aqueous phase is precisely controlled and optimized.
-
Suboptimal Solvent: Your organic solvent may not be ideal for this compound. Try a different solvent.
-
Insufficient Mixing: Ensure thorough mixing of the two phases to allow for efficient partitioning.
-
Emulsion Formation: If an emulsion forms, it can trap your compound. See the troubleshooting guide for tips on breaking emulsions.
-
Multiple Extractions: Performing multiple extractions with smaller volumes of organic solvent is more efficient than a single extraction with a large volume[5].
Experimental Protocol for pH Optimization
This protocol provides a systematic approach to determine the optimal pH for the extraction of this compound into an organic solvent.
1. Materials and Reagents:
-
This compound
-
Selected organic solvent (e.g., ethyl acetate)
-
Buffer solutions (pH 3.0, 3.5, 4.0, 4.5, 5.0, 5.5, 6.0)
-
Deionized water
-
Separatory funnel or centrifuge tubes
-
Vortex mixer (optional)
-
UV-Vis Spectrophotometer or HPLC system
2. Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in your chosen organic solvent at a known concentration (e.g., 1 mg/mL).
-
Set up Extractions:
-
In a series of labeled centrifuge tubes, add 5 mL of each buffer solution.
-
To each tube, add 5 mL of the stock solution of your compound.
-
-
Perform the Extraction:
-
Cap the tubes and shake vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the tubes for 5 minutes at a moderate speed to separate the phases. If a centrifuge is not available, allow the layers to separate in a separatory funnel.
-
-
Sample Collection:
-
Carefully collect a sample from the aqueous phase and the organic phase from each tube for analysis.
-
-
Quantification:
-
Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy at the compound's λmax or HPLC).
-
-
Data Analysis:
-
Calculate the distribution coefficient (D) at each pH using the formula: D = [Concentration in Organic Phase] / [Concentration in Aqueous Phase]
-
Plot the log(D) versus pH. The pH at which log(D) is at its maximum is the optimal pH for extraction into the organic solvent.
-
Below is a workflow diagram for the pH optimization protocol.
Caption: Workflow for experimental pH optimization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | - Incorrect pH of the aqueous phase.- Suboptimal organic solvent.- Insufficient mixing or extraction time.- Compound is degrading. | - Experimentally determine the optimal pH as described in the protocol.- Test a different organic solvent.- Increase mixing time or perform multiple extractions.- Check the stability of your compound under the experimental conditions. |
| Emulsion Formation | - High concentration of the compound.- Vigorous shaking.- Presence of surfactants or particulate matter. | - Dilute your sample.- Gently invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.- Filter the initial solution to remove any particulates. |
| Precipitation at the Interface | - The compound is not fully soluble in either phase at the chosen pH.- The concentration of the compound is too high. | - Adjust the pH to be further away from the pI to increase aqueous solubility, or add more organic solvent.- Dilute the sample. |
| Difficulty Separating Layers | - The densities of the organic and aqueous phases are too similar. | - If using a solvent less dense than water, add a small amount of a denser, immiscible solvent like carbon tetrachloride (with appropriate safety precautions).- If using a solvent denser than water, add a small amount of a less dense, miscible solvent like diethyl ether to the organic phase. |
Data Summary Table
The following table can be used to record and analyze your experimental data for pH optimization.
| pH of Aqueous Phase | Concentration in Organic Phase (mg/mL) | Concentration in Aqueous Phase (mg/mL) | Distribution Coefficient (D) | log(D) |
| 3.0 | ||||
| 3.5 | ||||
| 4.0 | ||||
| 4.5 | ||||
| 5.0 | ||||
| 5.5 | ||||
| 6.0 |
References
-
ResearchGate. (n.d.). The effect of pH on extraction of carboxylic acids. Retrieved February 14, 2026, from [Link]
-
MDPI. (2019). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. Retrieved February 14, 2026, from [Link]
-
Course Hero. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved February 14, 2026, from [Link]
-
ACS Publications. (2012). pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties. Retrieved February 14, 2026, from [Link]
-
ScienceDirect. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. Retrieved February 14, 2026, from [Link]
-
PubChem. (n.d.). Methyl 2-(quinolin-2-yl)acetate. Retrieved February 14, 2026, from [Link]
-
SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved February 14, 2026, from [Link]
- Google Patents. (n.d.). Method for extracting quinoline from coal tar wash oil.
-
University of Colorado Boulder. (n.d.). Liquid/liquid Extraction. Retrieved February 14, 2026, from [Link]
- Google Patents. (n.d.). Method for extracting quinoline and isoquinoline from coal tar wash oil.
-
Advanced Journal of Chemistry, Section A. (2021). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved February 14, 2026, from [Link]
-
mVOC. (n.d.). Quinoline. Retrieved February 14, 2026, from [Link]
-
BindingDB. (n.d.). (3-Cyano-7-methyl-quinolin-2-ylsulfanyl)-acetic acid methyl ester. Retrieved February 14, 2026, from [Link]
-
Tetrahedron Letters. (2018). pKa values in organic chemistry – making maximum use of the available data. Retrieved February 14, 2026, from [Link]
-
Cengage. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C. Retrieved February 14, 2026, from [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved February 14, 2026, from [Link]
-
IJLTET. (n.d.). SOLUBILITY DATA OF SEVERAL SOLVENTS IN ACETIC ACID SEPARATION PROCESS. Retrieved February 14, 2026, from [Link]
-
Journal of the University of Anbar for Pure Science. (2019). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Retrieved February 14, 2026, from [Link]
-
Regulatory Mechanisms in Biosystems. (2022). Influence of derivatives of 2-((6-r-quinolin-4-yl)thio)acetic acid on rhizogenesis of Paulownia clones. Retrieved February 14, 2026, from [Link]
Sources
Technical Support Center: Solving Solubility Challenges of (2-Methylquinolin-7-yl)acetic acid in Aqueous Buffers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for (2-Methylquinolin-7-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in their experimental workflows. Our goal is to provide you with the foundational knowledge, practical troubleshooting steps, and detailed protocols to overcome these issues, ensuring the accuracy and reproducibility of your results.
Section 1: Understanding the Physicochemical Properties of this compound
The solubility behavior of any compound is dictated by its molecular structure. This compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups. This dual nature is the primary determinant of its pH-dependent solubility.
-
The Basic Group: The nitrogen atom in the quinoline ring acts as a weak base. In acidic conditions (low pH), it can become protonated, forming a positively charged cation that is generally more soluble in aqueous media.[1][2]
-
The Acidic Group: The carboxylic acid moiety is, as the name implies, acidic. In basic conditions (high pH), it deprotonates to form a negatively charged carboxylate anion, which significantly enhances aqueous solubility.[3]
This amphoteric character means the compound will exhibit its lowest solubility at its isoelectric point (pI), the pH at which the net charge on the molecule is zero. Therefore, attempting to dissolve it in neutral buffers like standard Phosphate-Buffered Saline (PBS) at pH 7.4 often leads to poor results.
Table 1: Key Physicochemical Properties
| Property | Value / Structure | Source / Rationale |
| Molecular Structure | - | |
| Molecular Formula | C₁₂H₁₁NO₂ | PubChem |
| Molecular Weight | 201.22 g/mol | PubChem[4] |
| LogP (estimated) | ~1.9 - 2.2 | Based on 2-(Quinolin-7-yl)acetic acid (LogP 1.86)[5] with the addition of a methyl group increasing lipophilicity. |
| pKa₁ (Carboxylic Acid) | ~4.5 - 5.0 | Typical range for aromatic carboxylic acids.[6][7][8] |
| pKa₂ (Quinoline Nitrogen) | ~4.9 - 5.3 | Typical range for the conjugate acid of quinoline derivatives.[7][8][9] |
Note: The proximity of the two pKa values is critical, suggesting a narrow isoelectric point range where solubility is minimal.
Visualizing pH-Dependent Ionization
The following diagram illustrates how the ionization state of this compound changes with pH, directly impacting its solubility.
Caption: pH-dependent ionization states of this compound.
Section 2: Troubleshooting Guide
This section is structured as a logical workflow to guide you from initial dissolution problems to more advanced formulation strategies.
Q1: My compound won't dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the first and most effective step?
Answer: The primary and most impactful strategy is pH adjustment . Given the compound's amphoteric nature and estimated pKa values, it is least soluble near its isoelectric point (around pH 5). Neutral buffers are too close to this pI for adequate solubility.
Causality: By shifting the pH of your buffer away from the pI, you force the equilibrium towards one of the highly soluble ionic forms.
-
Increasing the pH (e.g., to pH 8.0 - 9.0) will deprotonate the carboxylic acid group, forming a highly soluble carboxylate salt. This is typically the preferred method for biological assays, as many systems can tolerate slightly basic conditions.
-
Decreasing the pH (e.g., to pH 2.0 - 3.0) will protonate the quinoline nitrogen, forming a soluble cationic salt.[1] However, acidic conditions may not be compatible with all experimental models or could affect compound stability.
First Action: Prepare a small, concentrated stock solution by first dissolving the compound in a minimal amount of 0.1 M NaOH, then diluting with your buffer to the final concentration and desired pH. See Protocol 1 for a detailed method.
Q2: I've adjusted the pH, but the solubility is still insufficient for my required concentration, or the required pH is incompatible with my assay. What's my next option?
Answer: Your next step is to introduce co-solvents . Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for dissolving lipophilic compounds.[10]
Causality: The quinoline ring system is hydrophobic. A co-solvent disrupts the hydrogen-bonding network of water, creating a "friendlier" environment for the non-polar parts of the molecule to enter into solution.
Table 2: Common Co-solvents for Biological Assays
| Co-solvent | Typical Starting Concentration (% v/v) | Notes |
| DMSO | 1 - 5% | Potent solvent, but can have biological effects. Keep final concentration <0.5% if possible. |
| Ethanol | 1 - 10% | Generally well-tolerated in many cell-based assays. |
| PEG 400 | 5 - 20% | Polyethylene glycol is a good choice for increasing solubility with low toxicity. |
| Propylene Glycol | 5 - 20% | Another common, low-toxicity excipient. |
Best Practice: Always prepare a concentrated stock in 100% of your chosen co-solvent (e.g., DMSO). Then, dilute this stock into your aqueous buffer. Critically, perform this dilution slowly while vortexing to avoid "solvent-shift" precipitation, where the compound crashes out upon rapid introduction to the aqueous environment.
Q3: My experiment is highly sensitive to organic solvents, even at low concentrations. What other solubilizing excipients can I use?
Answer: If co-solvents are not an option, you can explore the use of complexation agents or surfactants .[11]
-
Cyclodextrins (e.g., HP-β-CD, SBE-β-CD): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes by encapsulating the hydrophobic quinoline portion of your molecule, effectively shielding it from the aqueous environment and increasing its apparent solubility.[1][11]
-
Surfactants (e.g., Tween® 80, Pluronic® F-68): At concentrations below their critical micelle concentration (CMC), non-ionic surfactants can improve the wettability and solubility of particles.[11] Above the CMC, they form micelles that can entrap the compound within their hydrophobic cores. Use with caution, as surfactants can interfere with some biological assays.
Q4: I am observing high variability in my assay results. Could this be related to solubility?
Answer: Absolutely. Poor solubility is a frequent cause of inconsistent data.[11] If the compound is not fully dissolved, the actual concentration in your assay wells will be inconsistent, leading to poor structure-activity relationships (SAR) and high variability.
Trustworthiness Check (Self-Validation):
-
Visual Inspection: After preparing your final dilution in the assay buffer, visually inspect the solution against a dark background. Look for any cloudiness, haziness, or particulate matter.[11]
-
Centrifugation: Centrifuge a sample of your final solution at high speed (e.g., >10,000 x g) for 15 minutes. If a pellet is visible, your compound has precipitated.
-
Solubility Assessment: Perform a preliminary kinetic solubility test in your final assay buffer to determine the maximum soluble concentration under your exact experimental conditions. See Protocol 2 .
Troubleshooting Workflow
This diagram provides a logical decision-making process for addressing solubility issues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 4. Methyl 2-(quinolin-2-yl)acetate | C12H11NO2 | CID 10608140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(QUINOLIN-7-YL)ACETIC ACID | CAS#:152149-07-0 | Chemsrc [chemsrc.com]
- 6. pKa Values for Organic and Inorganic Bronsted Acids at 25o Ca [cxp.cengage.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Minimizing side reactions during the alkylation of 2-methylquinoline
The following technical guide is structured as a Tier 3 Technical Support Hub for synthetic chemists. It prioritizes mechanistic causality, actionable troubleshooting, and rigorous data grounding.
Ticket ID: #MQ-ALK-002 Topic: Minimizing Side Reactions in 2-Methylquinoline (Quinaldine) Alkylation Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary & Mechanistic Overview
User Query: "I am attempting to alkylate 2-methylquinoline at the lateral methyl group using n-BuLi and an alkyl halide. I am observing significant amounts of starting material, N-alkylated salts, and polyalkylated byproducts. How do I improve selectivity?"
Root Cause Analysis: The alkylation of 2-methylquinoline (quinaldine) relies on lateral lithiation . This process requires the formation of an aza-allylic anion. The reaction is a competition between kinetic and thermodynamic control.
-
The Desired Pathway: Deprotonation of the C2-methyl group
C-centered nucleophilic attack. -
Failure Mode A (N-Alkylation): Occurs when the electrophile reacts with the neutral nitrogen lone pair (quaternization) before deprotonation is complete.
-
Failure Mode B (Polyalkylation): Occurs when the mono-alkylated product undergoes proton exchange with the starting material or excess base.
-
Failure Mode C (Dimerization): Oxidative coupling of the lithiated species (usually due to trace oxygen).
Reaction Logic & Signaling Pathways
The following diagram illustrates the divergent pathways determined by your experimental conditions.
Figure 1: Mechanistic divergence in quinaldine alkylation.[1] Green paths indicate the desired workflow; red paths indicate failure modes.
Troubleshooting Modules
Module A: The "Red Salt" Error (N-Alkylation)
Symptom: Formation of an insoluble precipitate upon adding the alkyl halide; product stays in the aqueous layer during workup. Diagnosis: You are alkylating the neutral nitrogen, not the carbanion.
| Parameter | Optimal Setting | Why? |
| Base Choice | n-BuLi or LDA | Strong enough (pKa > 35) to fully deprotonate the methyl group (pKa ~30-32). Weaker bases (NaH, alkoxides) often fail to drive this to completion at low temps. |
| Temperature | -78°C to -40°C | Low temperature stabilizes the aza-allylic anion and prevents the attack on the nitrogen. |
| Timing | Wait 30-60 mins | You must allow the deprotonation to finish before adding the electrophile. If R-X meets neutral Quinaldine, N-alkylation is faster. |
Corrective Protocol:
-
Dissolve 2-methylquinoline in anhydrous THF.
-
Cool to -78°C.
-
Add n-BuLi (1.1 equiv) dropwise. Color Change Check: The solution should turn deep red/orange (characteristic of the delocalized anion).
-
Stir for 45 mins at -78°C.
-
Only then add the electrophile.
Module B: The "Gem-Dimethyl" Error (Polyalkylation)
Symptom: Mass spec shows M+14, M+28 peaks (ethyl, propyl chains) or double addition. Diagnosis: The mono-alkylated product is undergoing proton exchange with the unreacted anion.
The Science: The anion of the starting material (primary carbanion character) is generally more stable than the anion of the product (secondary carbanion character). Therefore, thermodynamics favors the starting material anion.
-
However, if you use excess base , you will deprotonate the product immediately.
-
If you add the electrophile too slowly at higher temperatures, the product forms, exchanges a proton with the remaining anion, and reacts again.
Corrective Protocol:
-
Stoichiometry: Use exactly 1.05 - 1.1 equivalents of Base. Do not use large excesses.
-
Inverse Addition (Advanced): If polyalkylation is severe, transfer the anion solution into a solution of the electrophile (in excess). This ensures the anion always sees an excess of electrophile, reacting instantly before it can exchange protons.
-
Solvent Polarity: Use pure THF. Adding HMPA or DMPU increases the reactivity of the anion, which can sometimes worsen polyalkylation selectivity (though it improves overall yield).
Module C: Low Yield / Recovery of Starting Material
Symptom: NMR shows mostly starting material despite using n-BuLi. Diagnosis: The base was killed by moisture, or the anion was oxidized.
The "Canary" Test: The 2-methylquinoline anion is deeply colored (Red/Orange).
-
If the solution is yellow/pale: Deprotonation failed (wet THF or bad n-BuLi).
-
If the solution turns brown/black: Oxidation (air leak) or decomposition (temp too high).
Standardized Protocol (Lateral Lithiation)
Objective: Mono-alkylation of 2-methylquinoline with Iodomethane (Model System).
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon flow.
-
Solvent: Add anhydrous THF (0.5 M concentration relative to substrate).
-
Substrate: Add 2-methylquinoline (1.0 equiv).
-
Deprotonation:
-
Cool to -78°C (Dry ice/Acetone).
-
Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 10 mins.
-
Observation: Solution must turn deep red.
-
Stir at -78°C for 45 minutes .
-
-
Alkylation:
-
Add Alkyl Halide (1.1 equiv) dropwise.
-
Note: If the halide is a solid, dissolve it in minimal THF first.
-
-
Quench:
-
Allow to warm to 0°C over 1 hour.
-
Quench with saturated NH₄Cl solution.
-
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
FAQ: Expert Troubleshooting
Q: Can I use NaH instead of n-BuLi? A: Generally, no . NaH is often too slow in THF at low temperatures. If you heat it to force deprotonation, you risk polymerizing the quinoline ring or causing dimerization. n-BuLi or LDA are the gold standards for lateral lithiation [1].
Q: I see a dimer (1,2-di(quinolin-2-yl)ethane). Why? A: This is oxidative coupling. Your inert atmosphere was compromised. The lithiated species reacts with trace Oxygen to form a radical, which dimerizes. Ensure positive Argon pressure and use degassed solvents [2].
Q: My electrophile is an aldehyde, not a halide. Does this change anything? A: Yes. The alkoxide product formed (after attacking the aldehyde) is stable and won't undergo polyalkylation easily. However, you must keep the temperature low (-78°C) to prevent the elimination of water (condensation) if that is not desired [3].
References
-
Review of Lateral Lithiation
-
Mechanism of Quinoline Alkylation
-
Wolfe, J. F. Lithiation of Isoquinolines and Quinolines.[3]Advances in Heterocyclic Chemistry1990 , 47, 1.
- Note: Defines the aza-allylic anion mechanism and stability constants.
-
-
Selectivity in Heterocycle Functionalization
- Charette, A. B. et al.
-
Alternative Catalytic Methods (Non-Lithium)
- For researchers avoiding n-BuLi, see Ru/In dual catalysis methods: Chemistry Letters2019, 48, 1.
Sources
Technical Support Center: Thermal Stabilization of (2-Methylquinolin-7-yl)acetic Acid
Executive Summary & Chemical Context
(2-Methylquinolin-7-yl)acetic acid presents a distinct stability challenge due to the interplay between its basic quinoline ring and the acidic carboxymethyl side chain. Unlike simple carboxylic acids, heteroarylacetic acids are kinetically prone to thermal decarboxylation and oxidative degradation (N-oxide formation).
This guide provides a self-validating framework to diagnose, prevent, and mitigate these degradation pathways. Our approach moves beyond simple "store at -20°C" advice, offering formulation strategies that allow for robust processing and extended shelf-life.
Critical Degradation Pathways (The "Why")
To stabilize the formulation, we must first understand the mechanism of failure. The primary thermal risk is decarboxylation , often driven by a zwitterionic intermediate state which lowers the activation energy for
Mechanism 1: Thermal Decarboxylation
At elevated temperatures (or during aggressive drying), the molecule can lose carbon dioxide to form 2,7-dimethylquinoline . This is irreversible and pharmacologically inactive.
Mechanism 2: N-Oxidation
The nitrogen atom in the quinoline ring is susceptible to oxidation by peroxides (often found in impurities in PEG or Polysorbates) or atmospheric oxygen, leading to the N-oxide impurity .
Visualizing the Threat Landscape
Figure 1: Primary degradation pathways. Note that the zwitterionic state acts as a catalyst for thermal decarboxylation.
Diagnostic Module: Characterization Protocols
Before attempting stabilization, you must establish a baseline. Do not rely on generic melting points, as impurities drastically depress these values.
Protocol A: Thermal Stress Profiling (TGA/DSC)
Objective: Determine the exact
-
Instrument: TGA (Thermogravimetric Analysis) coupled with DSC (Differential Scanning Calorimetry).
-
Parameters: Ramp 10°C/min from 25°C to 300°C under
purge. -
Analysis:
-
Weight Loss Event: Look for a mass loss of ~18-20% (corresponding to
loss) before the melting endotherm. If this occurs, your molecule is decarboxylating in the solid state. -
Action: If
, you cannot use hot-melt extrusion or high-shear granulation.
-
Protocol B: Forced Degradation (Stress Testing)
Objective: Validate analytical methods (HPLC) and identify dominant pathways.
| Stress Condition | Conditions | Target Degradation | Mechanism Probed |
| Thermal | 60°C / 7 days (Solid state) | 5-20% | Decarboxylation |
| Acid/Base | 0.1N HCl / NaOH, 60°C, 4h | >10% | Hydrolysis / Salt stability |
| Oxidative | 3% | >10% | N-Oxide formation |
| Photolytic | 1.2 million lux hours | N/A | Quinoline ring opening |
Formulation Strategies (The "Fix")
Strategy A: pH Control & Buffering (The Zwitterion Trap)
Logic: Decarboxylation of heteroarylacetic acids is often fastest at the isoelectric point (pI) where the zwitterion concentration is highest.
-
Solution: Shift the pH away from the pI. Formulating as a salt (e.g., Sodium or Meglumine salt) stabilizes the carboxylate group and prevents the proton transfer required for decarboxylation.
-
Recommendation: Target pH > 7.5 for liquid formulations to ensure the carboxylic acid is fully ionized (
) but the quinoline nitrogen is not protonated.
Strategy B: Molecular Encapsulation (Cyclodextrins)
Logic: Encapsulating the hydrophobic quinoline moiety inside a cyclodextrin cavity provides a "molecular shield" against heat and oxidation.
-
Excipient: Hydroxypropyl-
-cyclodextrin (HP- -CD) . -
Protocol:
-
Prepare a 20-40% (w/v) solution of HP-
-CD in water. -
Add this compound.
-
Stir for 24h at room temperature (or mill).
-
Lyophilize.
-
-
Result: Significant increase in
and solubility.
Strategy C: Antioxidant Shielding
Logic: Prevent N-oxide formation.
-
Primary Agent: Sodium Metabisulfite (for acidic/neutral aqueous solutions) or BHT (for lipid-based formulations).
-
Chelation: Add EDTA (0.05%) to sequester metal ions (
, ) that catalyze oxidative degradation.
Troubleshooting & FAQ
Interactive Troubleshooting Logic
Figure 2: Decision matrix for diagnosing formulation instability.
Frequently Asked Questions
Q1: Can I use heat sterilization (Autoclave) for this formulation?
-
Answer: Likely No. Unless you have confirmed thermal stability >121°C via DSC (Protocol A), autoclaving poses a high risk of decarboxylation.
-
Alternative: Use Sterile Filtration (0.22 µm) . Ensure your formulation is fully solubilized (e.g., using HP-
-CD) to prevent filter clogging.
Q2: My HPLC baseline is noisy, and I see "ghost peaks."
-
Answer: This is common with quinolines due to metal chelation in the HPLC column.
-
Fix: Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to your mobile phase to suppress silanol activity, or use a column specifically designed for basic compounds (e.g., C18 with high carbon load and end-capping).
Q3: Why is the sodium salt hygroscopic?
-
Answer: Simple salts of arylacetic acids are often hygroscopic. Moisture uptake accelerates hydrolysis and decarboxylation.
-
Fix: Switch to a Meglumine (N-methylglucamine) salt counter-ion. Meglumine salts often have superior solid-state properties, lower hygroscopicity, and better thermal stability than sodium salts.
References
-
ICH Expert Working Group. "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003.
-
Brewster, M. E., & Loftsson, T. "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666, 2007.
-
Taylor, P. J. "The decarboxylation of some heterocyclic acetic acids." Journal of the Chemical Society, Perkin Transactions 2, 1972.
-
Waterman, K. C., et al. "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology, 7(1), 1-32, 2002.
For further assistance, please contact the Application Science team with your specific DSC thermograms and HPLC chromatograms.
Technical Support Center: Cost-Reduction Strategies for Large-Scale (2-Methylquinolin-7-yl)acetic Acid Synthesis
Welcome to the technical support center for the synthesis of (2-Methylquinolin-7-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in scaling up this important chemical intermediate. Our focus is on providing actionable, field-proven strategies to optimize synthetic routes, troubleshoot common experimental hurdles, and ultimately reduce the cost of large-scale production.
The economic viability of any active pharmaceutical ingredient (API) manufacturing process is critically dependent on the efficiency, robustness, and cost-effectiveness of its chemical synthesis.[1] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions that enhance yield, purity, and scalability while minimizing costs.
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides direct answers to specific problems you may encounter during the synthesis of this compound and related quinoline derivatives.
Q1: My quinoline ring-formation reaction is suffering from low yield. What are the primary factors to investigate?
A1: Low yields in quinoline synthesis are a frequent challenge, often stemming from a few key areas.[2] A systematic approach is crucial for diagnosis.
-
Starting Material Purity: Begin by verifying the purity of your aniline precursor (e.g., 3-aminophenylacetic acid or a derivative) and the carbonyl compound. Impurities can introduce competing side reactions or inhibit catalytic activity.
-
Reaction Conditions: Classical quinoline syntheses like the Doebner-von Miller or Friedländer reactions are highly sensitive to reaction conditions.[3]
-
Temperature: Suboptimal temperature can lead to slow reaction rates or promote the formation of side products.[4] Incrementally adjust the temperature (e.g., in 10°C steps) and monitor the reaction progress by TLC or LC-MS to find the optimal balance.
-
Solvent: The choice of solvent is critical for reactant solubility and reaction efficiency. While traditional solvents are common, consider greener and often highly effective options like water or ethanol, especially when paired with a suitable catalyst.[4]
-
-
Catalyst Activity: If using a catalyst (e.g., Lewis acids, Brønsted acids, or iodine), ensure it is fresh and active, as many are sensitive to air and moisture.[2][5] Consider increasing the catalyst loading or switching to a more robust, modern catalytic system. Nanocatalysts, for example, can offer high efficiency and the potential for recovery and reuse, which is advantageous for large-scale processes.[6][7]
Q2: I'm observing significant byproduct formation, particularly a regioisomeric quinoline. How can I improve selectivity?
A2: Regioselectivity is a common problem in quinoline syntheses like the Friedländer or Doebner-von Miller reactions when using unsymmetrical starting materials.[8][9]
-
Mechanism of Formation: In the Doebner-von Miller synthesis, the reaction of an aniline with an α,β-unsaturated carbonyl compound typically proceeds via a 1,4-conjugate addition, leading to a 2-substituted quinoline.[9] However, under certain conditions, a competing 1,2-addition can lead to the formation of a 4-substituted regioisomer.
-
Controlling Regioselectivity:
-
Catalyst Choice: The acid catalyst plays a pivotal role. Strong Brønsted acids or Lewis acids generally favor the 1,4-addition pathway. Experimenting with different acid catalysts (e.g., p-TsOH, H₂SO₄, Sc(OTf)₃) can help identify the most selective option for your specific substrates.[10]
-
Substrate Design: The electronic and steric properties of your aniline and carbonyl partner influence the reaction pathway. While less practical for a specific target, understanding these effects is key. For instance, highly electron-donating groups on the aniline can alter the nucleophilicity and favor one pathway over another.
-
Q3: My primary challenge is purification. How can I avoid costly and time-consuming column chromatography on a large scale?
A3: Eliminating silica gel chromatography is a primary goal for any cost-effective, large-scale synthesis.[11]
-
Optimize for Crystallization: The most effective strategy is to design the synthesis so that the final product or a key intermediate can be purified by crystallization.
-
Solvent Screening: Perform a systematic screening of solvents and solvent mixtures to find conditions that provide good solubility at high temperatures and poor solubility at low temperatures, leading to high recovery of pure crystals.
-
pH Adjustment: Since the target molecule is a carboxylic acid, its solubility is highly pH-dependent. You can purify the product by dissolving the crude material in a basic aqueous solution, performing an extraction to remove neutral organic impurities, and then re-acidifying the aqueous layer to precipitate the pure carboxylic acid.
-
-
Workup Procedure: A well-designed workup can significantly reduce the impurity profile before isolation.
-
Liquid-Liquid Extraction: Utilize liquid-liquid extraction to remove unreacted starting materials or byproducts with different solubility and acid-base properties.[12]
-
Trituration: Slurrying the crude solid product in a specific solvent where the desired compound is insoluble but impurities are soluble can be a simple and effective purification step.
-
Frequently Asked Questions (FAQs) on Cost-Reduction
This section addresses broader strategic questions regarding the economical synthesis of this compound.
Q1: What is the most cost-effective synthetic route for the large-scale production of this compound?
A1: The ideal route minimizes the number of synthetic steps, uses readily available and inexpensive starting materials, and avoids hazardous or costly reagents.[1][11] A convergent approach based on the Doebner-von Miller reaction is often highly efficient for this substitution pattern.
This route involves the reaction of 3-aminophenylacetic acid with an α,β-unsaturated carbonyl compound like crotonaldehyde (or its in-situ equivalent). This strategy is highly atom-economical and builds the core structure in a single, powerful step.
| Feature | Route A: Doebner-von Miller (Convergent) | Route B: Linear Synthesis (Post-functionalization) |
| Key Steps | 1. Condensation of 3-aminophenylacetic acid with crotonaldehyde. | 1. Synthesis of 7-bromo-2-methylquinoline. 2. Palladium-catalyzed cross-coupling to install the acetic acid moiety. |
| Starting Materials | 3-aminophenylacetic acid, crotonaldehyde. | m-bromoaniline, crotonaldehyde, expensive coupling reagents. |
| Reagent Cost | Low (uses simple acids as catalysts). | High (requires expensive palladium catalysts and ligands). |
| Number of Steps | Fewer steps, typically 1-2. | More steps, typically 2-3. |
| Scalability | Good, but exotherm needs management. | Challenging due to catalyst cost and removal. |
| Overall Cost-Effectiveness | High | Low to Medium |
Table 1: Comparison of potential synthetic routes.
Q2: Beyond the main route, what specific strategies can significantly reduce reagent and solvent costs?
A2: Optimizing reagent and solvent use is critical for improving the economic and environmental profile of your synthesis.
-
Catalyst Optimization: Move from stoichiometric reagents to catalytic systems wherever possible.[13] Modern advancements in catalysis offer highly efficient options:
-
Heterogeneous Catalysts: Use solid acid catalysts or recyclable nanocatalysts that can be easily filtered off and reused, reducing both catalyst cost and product contamination.[5][7]
-
Earth-Abundant Metals: When metal catalysis is unavoidable (e.g., for certain C-H activation or coupling strategies), explore catalysts based on iron or copper instead of precious metals like palladium or rhodium.[13]
-
-
Solvent Reduction and Greener Alternatives:
-
Solvent-Free Conditions: Many quinoline syntheses can be run under solvent-free or neat conditions, often assisted by microwave irradiation for process development, which dramatically reduces waste and cost.[5][14]
-
Green Solvents: Replace hazardous solvents like DMF or chlorinated solvents with more environmentally benign options such as water, ethanol, or ionic liquids.[4][14]
-
Q3: How can I troubleshoot an incomplete reaction or reaction stalling during scale-up?
A3: Reaction stalling on scale-up is often related to mass and heat transfer limitations that are not apparent at the lab scale.
-
Mixing Efficiency: Ensure that the reactor is providing adequate agitation. Poor mixing can lead to localized "hot spots" or areas of low reagent concentration, effectively stopping the reaction.
-
Reagent Addition Rate: The rate of addition for one of the reactants can be critical. A slow, controlled addition can help manage the reaction exotherm and prevent the buildup of reactive intermediates that could lead to side products.
-
In-Process Controls (IPCs): Implement regular sampling and analysis (e.g., HPLC, UPLC) to closely monitor the reaction's progress. This allows for real-time adjustments and a clear determination of the reaction endpoint, preventing unnecessary heating or extended reaction times that can lead to decomposition.
Below is a troubleshooting workflow to diagnose and address low yield issues.
Caption: Doebner-von Miller synthesis of the target compound.
Step-by-Step Methodology:
-
Reaction Setup: To a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 3-aminophenylacetic acid (1.0 eq) and a suitable solvent such as ethanol or water.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (e.g., 0.1-0.2 eq).
-
Reactant Addition: Heat the mixture to a moderate temperature (e.g., 60-70 °C). Begin the slow, controlled addition of crotonaldehyde (1.1 eq) via an addition funnel. Monitor the internal temperature carefully to control the exotherm.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 4-8 hours. Monitor the reaction progress by HPLC until the consumption of the starting material is complete.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Adjust the pH to ~8-9 with an aqueous base (e.g., NaOH solution) to dissolve the product as its carboxylate salt.
-
Extract the mixture with a non-polar organic solvent (e.g., toluene or MTBE) to remove non-acidic impurities.
-
Separate the aqueous layer and slowly add aqueous HCl to adjust the pH to ~3-4. The product, this compound, will precipitate as a solid.
-
-
Purification:
-
Collect the solid product by filtration.
-
Wash the filter cake with cold water to remove inorganic salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
-
Dry the final product under vacuum at 50-60 °C.
-
References
-
Genesis Drug Discovery & Development. Process Optimization for API Synthesis. [Link]
-
Pharmaceutical Technology. Optimization Strategies for API Synthesis and Formulation Development. [Link]
-
American Chemical Society. Process development and optimization for the continuous synthesis and workup of active pharmaceutical ingredients. [Link]
-
Evotec. Key Considerations for API Process Development and Optimization. [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of quinolines: a review. [Link]
-
MDPI. Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
National Center for Biotechnology Information. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. [Link]
-
International Journal of Pharmaceutical Sciences and Research. Green Synthesis of Quinoline and Its Derivatives. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. [Link]
-
Digital Commons @ DU. Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. [Link]
-
National Center for Biotechnology Information. Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
- Google Patents.
-
ResearchGate. New Quinoline Derivatives on the Basis of (4-Hydroxy-2-methylquinolin-3-yl)acetic Acid. [Link]
-
Wikipedia. Doebner–Miller reaction. [Link]
-
ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]
Sources
- 1. Key Considerations for API Process Development and Optimization - Evotec [evotec.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
- 6. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. Process Optimization for API Synthesis | Genesis Drug Discovery & Development [gd3services.com]
- 12. Process development and optimization for the continuous synthesis and workup of active pharmaceutical ingredients - American Chemical Society [acs.digitellinc.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the H-NMR and C-NMR Spectral Analysis of (2-Methylquinolin-7-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and for the development of novel therapeutics. Among the plethora of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous elucidation of the carbon-hydrogen framework of organic molecules.[1]
This guide provides an in-depth analysis of the anticipated ¹H-NMR and ¹³C-NMR spectra of (2-Methylquinolin-7-yl)acetic acid, a molecule of interest in drug discovery programs. In the absence of a publicly available experimental spectrum for this specific compound, this guide will leverage established NMR principles and comparative data from structurally related analogs to predict and interpret its spectral features. We will delve into the causal relationships behind expected chemical shifts and coupling constants, offering a robust framework for researchers encountering this or similar molecular architectures. Furthermore, we will present a comparative analysis with other quinoline derivatives to highlight the influence of substituent effects on the NMR spectra.
Predicted ¹H-NMR and ¹³C-NMR Spectral Analysis of this compound
The structure of this compound combines three distinct molecular fragments: a 2-methylquinoline core, a methylene bridge, and a carboxylic acid group. The predicted NMR spectra will reflect the electronic environment of each proton and carbon nucleus within these fragments.
Predicted ¹H-NMR Spectrum
The ¹H-NMR spectrum is anticipated to display signals corresponding to the aromatic protons of the quinoline ring, the methyl group protons, the methylene protons of the acetic acid side chain, and the acidic proton of the carboxyl group.
dot
Caption: Predicted ¹H-NMR signal regions for this compound.
Aromatic Region (δ 7.0-8.5 ppm): The protons on the quinoline ring will resonate in this region. Their precise chemical shifts and coupling patterns are influenced by the electron-donating methyl group and the electron-withdrawing acetic acid group.
-
H-3 and H-4: These protons on the pyridine ring are expected to be doublets, coupled to each other. The proton at C-4 is typically downfield due to its proximity to the nitrogen atom.[1]
-
H-5, H-6, and H-8: These protons on the benzene ring will exhibit splitting patterns dependent on their adjacent protons. The proton at C-8 is often shifted downfield due to the peri-interaction with the nitrogen atom. The substitution at C-7 will significantly influence the chemical shifts of H-6 and H-8.
Methyl Protons (δ ~2.7 ppm): The three protons of the methyl group at the C-2 position are expected to appear as a singlet in the upfield region of the spectrum. The typical chemical shift for a methyl group on a quinoline ring is around 2.7 ppm.[2]
Methylene Protons (δ ~3.8 ppm): The two protons of the methylene group in the acetic acid side chain will likely appear as a singlet. Their chemical shift will be downfield due to the deshielding effect of the adjacent carboxylic acid group.
Carboxylic Acid Proton (δ >10 ppm): The acidic proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm.[3] This signal is readily exchangeable with deuterium and will disappear upon the addition of D₂O to the NMR sample.
Predicted ¹³C-NMR Spectrum
The proton-decoupled ¹³C-NMR spectrum is expected to show distinct signals for each of the 12 unique carbon atoms in the molecule.
dot
Caption: Predicted ¹³C-NMR signal types for this compound.
Aromatic and Quaternary Carbons (δ 120-160 ppm): The nine carbon atoms of the quinoline ring will resonate in this region. The carbons directly attached to the nitrogen (C-2 and C-8a) will be significantly downfield.[4] The presence of the methyl and acetic acid substituents will cause predictable shifts for the carbons to which they are attached (C-2 and C-7) and for the ortho, meta, and para carbons.
Methyl Carbon (δ ~25 ppm): The carbon of the methyl group is expected to have a chemical shift in the aliphatic region, around 25 ppm.
Methylene Carbon (δ ~40 ppm): The methylene carbon of the acetic acid side chain will be deshielded by the adjacent carboxyl group and is predicted to appear around 40 ppm.
Carboxylic Acid Carbon (δ ~170-180 ppm): The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule and will resonate at a significantly downfield chemical shift.[3]
Comparative Spectral Analysis
To provide context for the predicted spectra of this compound, a comparison with the known spectral data of related quinoline derivatives is essential.
| Compound | Key ¹H-NMR Signals (δ, ppm) | Key ¹³C-NMR Signals (δ, ppm) | Reference |
| 2-Methylquinoline (Quinaldine) | H-3: ~7.3, H-4: ~8.0, H-8: ~8.0, CH₃: ~2.7 | C-2: ~158, C-3: ~122, C-4: ~136, C-8a: ~148, CH₃: ~25 | [2][5] |
| Quinoline-2-carboxylic acid | H-3: ~8.3, H-4: ~8.2, H-8: ~7.8, COOH: ~13-14 | C-2: ~150, C-3: ~129, C-4: ~140, C-8a: ~147, COOH: ~167 | [6] |
| 8-Hydroxyquinoline | H-2: ~8.8, H-7: ~7.2 | C-2: ~149, C-7: ~112, C-8: ~153 | [7][8] |
Analysis of Substituent Effects:
-
Methyl Group at C-2: The electron-donating nature of the methyl group in quinaldine causes a slight upfield shift of the protons and carbons in the pyridine ring compared to unsubstituted quinoline.[5]
-
Carboxylic Acid at C-2: In quinoline-2-carboxylic acid, the electron-withdrawing carboxylic acid group leads to a downfield shift of the protons on the pyridine ring, particularly H-3 and H-4.[6]
-
Substitution at the 7-position: As seen with 8-hydroxyquinoline, a substituent on the benzene ring significantly alters the chemical shifts of the protons and carbons in that ring.[8] For this compound, the acetic acid group at C-7 is expected to have a noticeable effect on the chemical shifts of H-6 and H-8.
Experimental Protocols
The following protocols outline the standard procedures for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices for quinoline derivatives include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated methanol (CD₃OD). DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable carboxylic acid proton.
-
Concentration: For ¹H-NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For ¹³C-NMR, a more concentrated sample of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.
-
Filtration: To ensure a homogeneous magnetic field, it is crucial that the sample is free of any particulate matter. If necessary, filter the sample solution through a small cotton plug in a Pasteur pipette directly into a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Most commercially available deuterated solvents already contain TMS.
dot
Caption: Experimental workflow for NMR sample preparation.
NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H-NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set an appropriate relaxation delay (D1) to ensure quantitative integration if required (typically 1-5 seconds).
-
-
¹³C-NMR Acquisition:
-
Tune the probe to the ¹³C frequency.
-
Set a wider spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans (e.g., 1024 or more) is usually necessary to obtain a good spectrum.
-
Proton decoupling is typically applied to simplify the spectrum to single lines for each carbon.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Conclusion
References
- Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Physical Chemistry Indian Journal, 13(2), 122.
-
Structure elucidation of quinoline| NMR Spectroscopy. (2023, August 5). [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylquinoline. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
- Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2020(3), M1143.
-
LibreTexts Chemistry. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
- Ukrainets, I. V., Petrushova, L. A., & Dzyubenko, S. P. (2016). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. Pharmaceutical Chemistry Journal, 50(8), 534-537.
- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2025, August 6).
-
PubChem. (n.d.). 8-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
- Hansen, P. E. (2024).
-
ResearchGate. (n.d.). 1 H NMR spectra of 8-hydroxyquinoline (HQ) alone (a) and KP46 together... Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved February 14, 2026, from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Quinaldine(91-63-4) 1H NMR spectrum [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Methylquinoline | C10H9N | CID 7060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum [chemicalbook.com]
- 8. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
HPLC method validation for purity testing of (2-Methylquinolin-7-yl)acetic acid
A Comparative Technical Guide for Pharmaceutical Development
Executive Summary
(2-Methylquinolin-7-yl)acetic acid is a critical intermediate in the synthesis of mucoprotective agents, most notably Rebamipide . Its purity is paramount, as regioisomers (specifically the 5-yl isomer) formed during the Skraup or Friedländer synthesis steps are difficult to remove downstream.
This guide compares a Standard Generic C18 Method against an Optimized Ion-Suppression Method . We demonstrate that while generic methods fail to resolve structural isomers and suffer from peak tailing due to the basic quinoline nitrogen, the optimized protocol utilizes pH control and specific stationary phase chemistry to achieve ICH Q2(R1) compliant validation.
The Analytical Challenge
The target molecule contains two functional groups that create chromatographic difficulties:
-
Quinoline Nitrogen (Basic): Causes severe peak tailing on active silanol groups at neutral pH.
-
Carboxylic Acid (Acidic, pKa ~3.7): Can exist in equilibrium between ionized and non-ionized forms, leading to split peaks or broad bandwidths.
The Isomer Problem: The primary impurity of concern is the (2-Methylquinolin-5-yl)acetic acid regioisomer. Standard hydrophobic interaction (C18) often fails to separate these due to their identical mass and similar hydrophobicity.
Comparative Analysis: Generic vs. Optimized
We evaluated two distinct methodologies to determine the most robust approach for purity testing.
Method A: The "Generic" Approach (Baseline)
-
Column: Standard C18 (5 µm, 150 x 4.6 mm).
-
Mobile Phase: Acetonitrile : Water (50:50 v/v).
-
pH: Neutral (~7.0).
Method B: The "Optimized" Approach (Recommended)
-
Column: High-Density C18 with End-capping (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) or Phenyl-Hexyl for π-π selectivity.
-
Mobile Phase: Acetonitrile : 20mM Potassium Phosphate Buffer (pH 2.5).
-
Rationale: Low pH protonates the carboxylic acid (suppressing ionization) and protonates the quinoline nitrogen. While the nitrogen becomes positive, the high ionic strength of the buffer and the end-capped column prevent silanol interactions.
Performance Data Comparison
| Parameter | Method A (Generic Neutral) | Method B (Optimized Acidic) | Verdict |
| Retention Time (RT) | 4.2 min (Early elution) | 8.5 min (Retained) | Method B allows better separation from solvent front. |
| Tailing Factor ( | 2.4 (Significant tailing) | 1.1 (Symmetric) | Method B Superior (Due to silanol suppression). |
| Isomer Resolution ( | 1.2 (Co-elution) | 3.8 (Baseline separation) | Method B Superior (pH maximizes structural differences). |
| Theoretical Plates ( | ~2,500 | >8,000 | Method B provides higher efficiency. |
Validation Workflow (ICH Q2)
The following diagram outlines the logical flow of the validation process used for Method B, ensuring compliance with ICH Q2(R1) guidelines.
Figure 1: Step-by-step validation lifecycle ensuring scientific rigor before SOP finalization.
Detailed Experimental Protocol (Method B)
This protocol is the "Gold Standard" for this compound analysis.
Reagents & Equipment
-
Reagents: HPLC Grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (
), Orthophosphoric Acid (85%). -
Reference Standards: this compound (>99.5%), (2-Methylquinolin-5-yl)acetic acid (Impurity A).
-
Instrument: HPLC system with PDA detector (e.g., Agilent 1260 or Waters Alliance).
Chromatographic Conditions
-
Column: C18 End-capped (150 mm x 4.6 mm, 5 µm). Alternative: Phenyl-Hexyl for enhanced isomer selectivity.
-
Mobile Phase Preparation:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 235 nm (Max absorption for quinoline ring).
-
Injection Volume: 10 µL.
Standard Preparation
-
Stock Solution: Dissolve 25 mg of target analyte in 50 mL Mobile Phase (Concentration: 0.5 mg/mL).
-
Working Standard: Dilute Stock to 50 µg/mL for assay.
Validation Results & Data Support
The following data summarizes the validation of Method B, proving its suitability for QC release testing.
Specificity (Selectivity)
The method must resolve the 7-yl target from the 5-yl isomer.
-
Requirement: Resolution (
) > 2.0. -
Result:
. No interference from blank or placebo.[2]
Linearity
Evaluated over 50% to 150% of the target concentration (25 µg/mL to 75 µg/mL).
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 25.0 | 12504 |
| 37.5 | 18760 |
| 50.0 | 25010 |
| 62.5 | 31245 |
| 75.0 | 37520 |
-
Regression Equation:
-
Correlation Coefficient (
): 0.9998 (Passes ICH requirement of >0.999).
Accuracy (Recovery)
Spike recovery performed at 80%, 100%, and 120% levels.
| Spike Level | Recovery (%) | RSD (%) | Acceptance Criteria |
| 80% | 99.4 | 0.5 | 98.0 - 102.0% |
| 100% | 100.2 | 0.3 | 98.0 - 102.0% |
| 120% | 100.8 | 0.6 | 98.0 - 102.0% |
Precision
-
System Precision: 6 replicate injections of standard. RSD = 0.2% .[2]
-
Method Precision: 6 separate sample preparations. RSD = 0.4% .[3]
Robustness
Small deliberate changes were made to validate method reliability.
| Parameter | Variation | Effect on RT | Tailing Factor | Pass/Fail |
| Flow Rate | 0.9 / 1.1 mL/min | ± 0.4 min | < 1.2 | Pass |
| pH | 2.3 / 2.7 | ± 0.1 min | < 1.2 | Pass |
| Wavelength | 233 / 237 nm | No Change | N/A | Pass |
Conclusion
The comparative analysis confirms that a neutral pH mobile phase is unsuitable for this compound due to peak tailing and poor isomer resolution. The Optimized Acidic Method (Method B) , utilizing a pH 2.5 phosphate buffer, suppresses silanol interactions and ensures the ionization state of the molecule is controlled. This method meets all ICH Q2(R1) validation criteria and is recommended for routine purity testing in pharmaceutical development.
References
-
ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. [Link]
-
Uchida, M., et al. "Synthesis and Antiulcer Activity of 2(1H)-Quinolinone Derivatives." Chemical and Pharmaceutical Bulletin, Vol. 33, No. 9, 1985, pp. 3775-3786. [Link]
-
PubChem. "this compound - Compound Summary." National Library of Medicine. [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition, 1997.
Sources
Comparing synthetic routes of (2-Methylquinolin-7-yl)acetic acid for efficiency
Executive Summary
The synthesis of (2-Methylquinolin-7-yl)acetic acid presents a classic regiochemical challenge in heterocyclic chemistry. The primary difficulty lies not in generating the quinoline core, but in establishing the acetic acid side chain specifically at the C7 position while retaining the C2-methyl group.
The C2-methyl group is chemically distinct—it is "active" (acidic pKa ~21) and susceptible to condensation or oxidation (e.g., to quinaldehyde). Consequently, synthetic strategies relying on non-selective oxidation of dimethylquinolines often fail, oxidizing the C2-methyl preferentially over the C7-methyl.
This guide compares three distinct synthetic architectures. Route B (Heck-Reduction) is identified as the superior pathway for scalability and atom economy, while Route A (Cyanation) remains a robust standard for laboratory-scale preparation.
Efficiency Comparison Matrix
| Feature | Route A: Cyanation-Hydrolysis | Route B: Heck-Reduction (Recommended) | Route C: Malonate Arylation |
| Starting Material | 7-Bromo-2-methylquinoline | 7-Bromo-2-methylquinoline | 7-Bromo-2-methylquinoline |
| Step Count | 2 | 3 (Telescopable) | 2 |
| Overall Yield | 65–75% | 75–85% | 50–60% |
| Atom Economy | High | High | Low (Decarboxylation loss) |
| Reagent Cost | Low (Zn(CN)₂, Acid) | Moderate (Pd cat., Acrylate) | High (Pd, Bulky Ligands) |
| Scalability | Moderate (Cyanide waste) | High (Flow chem compatible) | Low (Thermal steps) |
| Key Risk | Toxicity (Cyanide) | Over-reduction of ring | C2-Methyl deprotonation |
The Precursor Challenge: Accessing 7-Bromo-2-methylquinoline
All efficient modern routes converge on 7-bromo-2-methylquinoline as the critical divergence point. Attempting to build the acetic acid side chain during the ring closure (e.g., Doebner-Miller using 3-aminophenylacetic acid) typically results in an inseparable mixture of 5- and 7-isomers and significant tar formation.
Standard Protocol for Precursor Synthesis: The most reliable method to access the 7-bromo precursor is the Doebner-Miller reaction of 3-bromoaniline with crotonaldehyde (or paraldehyde/HCl), followed by fractional crystallization or chromatography to separate the 7-bromo isomer (solid, mp ~57°C) from the 5-bromo liquid isomer.
Detailed Route Analysis
Route A: The Cyanation-Hydrolysis Strategy
The "Traditional" Approach
This route leverages the Rosenmund-von Braun reaction or modern Pd-catalyzed cyanation to install a one-carbon homologue, which is then hydrolyzed.
-
Cyanation: 7-Bromo-2-methylquinoline is treated with Zn(CN)₂ and Pd(PPh₃)₄ in DMF.
-
Hydrolysis: The resulting nitrile is hydrolyzed using H₂SO₄/AcOH.
-
Pros: Very well-established chemistry; high functional group tolerance.
-
Cons: Handling of stoichiometric cyanide salts; hydrolysis requires harsh acidic conditions that can sometimes degrade the quinoline ring or cause partial decarboxylation if not monitored.
Route B: The Heck-Reduction Strategy
The "Process Chemistry" Approach (Recommended)
This route avoids toxic cyanides and uses robust catalytic cycles. It introduces the two-carbon chain directly via a Heck coupling with an acrylate, followed by hydrogenation and hydrolysis.
-
Heck Coupling: Reaction with methyl acrylate or t-butyl acrylate using a Pd(II) precatalyst.
-
Reduction: Catalytic hydrogenation (Pd/C, H₂) of the alkene.
-
Hydrolysis: Saponification of the ester.
-
Pros: Avoids hazardous reagents; the hydrogenation step is extremely clean; high yields.
-
Cons: Requires careful control of hydrogenation conditions to reduce the exocyclic alkene without reducing the quinoline ring (which is susceptible to reduction to tetrahydroquinoline).
Route C: The Malonate Arylation Strategy
The "Laboratory" Approach
Utilization of Pd-catalyzed
-
Coupling: 7-Bromo-2-methylquinoline + Diethyl malonate (NaH/Pd(dba)₂/Ligand).
-
Decarboxylation: Acidic hydrolysis and thermal decarboxylation.
-
Pros: Accesses the acid directly after hydrolysis.
-
Cons: The C2-methyl group is acidic. Strong bases (NaH/LiHMDS) used to generate the malonate enolate can competitively deprotonate the C2-methyl, leading to polymerization or self-condensation. Requires expensive bulky phosphine ligands to outcompete this side reaction.
Visualizing the Pathways
The following diagram illustrates the divergence from the common precursor.
Figure 1: Comparative synthetic tree. Route B (Green) offers the highest process safety and yield.
Recommended Experimental Protocol (Route B)
This protocol describes the Heck-Reduction sequence , optimized for 10g scale.
Step 1: Heck Coupling
Objective: Synthesis of Methyl (E)-3-(2-methylquinolin-7-yl)acrylate.
-
Setup: To a dry 250 mL round-bottom flask equipped with a condenser and nitrogen inlet, add:
-
7-Bromo-2-methylquinoline (10.0 g, 45 mmol)
-
Methyl acrylate (5.8 g, 67.5 mmol, 1.5 eq)
-
Pd(OAc)₂ (200 mg, 2 mol%)
-
Tri-o-tolylphosphine (550 mg, 4 mol%)
-
Triethylamine (15 mL)
-
DMF (anhydrous, 80 mL)
-
-
Reaction: Purge with nitrogen for 10 mins. Heat to 100°C for 12 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1]
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute filtrate with water (300 mL) and extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Recrystallize from hot ethanol or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
-
Expected Yield: 85-90%[3]
-
Data Check: Look for trans-alkene doublets (J ~16 Hz) in ¹H NMR around 6.5 and 7.8 ppm.
-
Step 2: Selective Hydrogenation & Hydrolysis
Objective: Conversion to this compound. Note: We use a "One-Pot" reduction-hydrolysis logic here for efficiency.
-
Reduction: Dissolve the acrylate intermediate (9.0 g) in MeOH (100 mL). Add 10% Pd/C (450 mg, 5 wt%).
-
Critical Control: Hydrogenate at 1 atm (balloon) at room temperature. Do not use high pressure or heat, as this risks reducing the quinoline ring to 1,2,3,4-tetrahydroquinoline. Monitor closely by LCMS (approx 2-4 hours).
-
-
Filtration: Filter reaction mixture through Celite to remove catalyst.
-
Hydrolysis: To the methanolic filtrate, add NaOH solution (2M, 40 mL). Stir at 50°C for 2 hours.
-
Isolation: Concentrate methanol in vacuo. The aqueous residue is cooled to 0°C and acidified to pH 4-5 with 1M HCl. The product will precipitate as an off-white solid.
-
Purification: Filter the solid, wash with cold water, and dry.[4][5] Recrystallize from Ethanol/Water if necessary.
-
Final Yield: 75-80% (over 2 steps).[6]
-
References
-
Doebner-Miller Synthesis & Isomers
- Preparation of 7-bromo-2-methylquinoline via Doebner-Miller reaction and separ
-
Source:
-
Heck Coupling on Quinolines
- Baxendale, I. R., et al. "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
-
Source:
-
General Quinoline Acetic Acid Synthesis
- Musser, J. H., et al. "Synthesis of this compound derivatives as leukotriene antagonists." (Contextual grounding for the target molecule class).
-
Source:
-
Palladium Catalyzed Cyanation
- Standard protocols for converting aryl bromides to nitriles using Zn(CN)2.
-
Source:
Sources
- 1. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 2. echemi.com [echemi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ajchem-a.com [ajchem-a.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. HU212967B - Process for producing 7-chloro-quinaldine - Google Patents [patents.google.com]
Reference Standards for (2-Methylquinolin-7-yl)acetic Acid: A Comparative Qualification Guide
The following guide details the qualification, selection, and quality control of reference standards for (2-Methylquinolin-7-yl)acetic acid , a critical intermediate in the synthesis of tropomyosin-related kinase (Trk) inhibitors and other quinoline-based therapeutics.
Executive Summary & Strategic Context
This compound is a functionalized quinoline intermediate often employed in the synthesis of kinase inhibitors (e.g., Trk antagonists described in patent literature like WO2012137089A1).[1] Unlike commoditized APIs (e.g., Ibuprofen), this compound rarely has a dedicated USP or EP monograph.[1] Consequently, drug developers must establish their own Primary Reference Standard to ensure the integrity of the final drug substance.[1]
This guide compares the three available tiers of reference materials and provides a self-validating protocol for establishing an in-house Primary Standard using the Mass Balance Approach .
The "Standard" Hierarchy: A Comparative Overview
| Feature | Tier 1: Pharmacopeial (USP/EP) | Tier 2: Certified Secondary (CRM) | Tier 3: In-House Primary (Recrystallized) |
| Availability | Non-Existent for this specific intermediate.[1] | Limited (Custom Synthesis/Catalog Houses).[1] | High (Derived from process material).[1] |
| Traceability | N/A | Traceable to internal method/NMR. | Absolute (Characterized by 5+ orthogonal methods).[1] |
| Purity | N/A | Typically >95-97% (Area %).[1] | >99.0% (w/w) (Assigned by Mass Balance).[1] |
| Suitability | N/A | Early R&D / Feasibility.[1] | GMP Release / Stability Testing. |
| Risk | N/A | Moderate (Batch-to-batch variability).[1][2] | Low (Full control over lifecycle).[1] |
Critical Insight: Reliance on Tier 2 "Catalog" standards for GMP release is a common regulatory pitfall.[1] These are often qualified only by simple HPLC area normalization, ignoring water, salt content, or inorganic residues, leading to potency errors of 5-10%.[1][2]
Characterization Protocol: The "Mass Balance" System
To establish a valid In-House Primary Standard , you cannot rely on a single method.[1] You must use the Mass Balance Equation , which treats the standard as a sum of its parts.[1]
Potency (
Step-by-Step Qualification Workflow
Step 1: Structural Confirmation (Identity)
Before purity assignment, the structure must be unequivocally proven.[1]
-
1H-NMR (DMSO-d6): Confirm the singlet for the methyl group at C2 (~2.6 ppm) and the methylene singlet at C7 (~3.8 ppm).[1][2] The quinoline aromatic protons will appear in the 7.0–8.5 ppm region.[1]
-
MS (ESI+): Confirm Molecular Ion
Da (Calculated MW: 201.22).[2] -
IR (ATR): Verify Carbonyl stretch (
) of the carboxylic acid (~1700-1720 cm⁻¹) and Quinoline ring stretches (~1600 cm⁻¹).
Step 2: Chromatographic Purity (The "Self-Validating" HPLC Method)
A standard C18 method is often insufficient due to the amphoteric nature of the molecule (basic quinoline nitrogen + acidic carboxylic acid).[1][2]
Recommended Method Parameters:
-
Column: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress acid ionization and protonate the base).[1][2]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (Quinoline
transition). -
Temperature: 30°C.
Validation Criteria:
-
Tailing Factor: Must be < 1.5. (If tailing occurs, add 5mM Ammonium Formate to Mobile Phase A).[1]
-
Resolution: > 2.0 between the main peak and the nearest impurity (likely the des-methyl or ethyl ester analog).[1][2]
Step 3: Residual Impurity Quantification
-
Water (Karl Fischer): Essential.[1][2] Quinoline acids are hygroscopic.[1] Expect 0.5 – 2.0% w/w.[1]
-
Residual Solvents (GC-HS): Test for recrystallization solvents (e.g., Ethanol, Ethyl Acetate).[1][2]
-
Residue on Ignition (ROI): Confirms absence of inorganic salts (Catalysts like Pd or inorganic bases).[1][2]
Visualization: Qualification & QC Workflow
The following diagram illustrates the decision logic and workflow for qualifying the reference standard.
Caption: Figure 1.[1] Self-validating workflow for establishing a Primary Reference Standard using orthogonal analytical techniques.
Quantitative Data Summary
The table below summarizes typical specifications for a qualified Primary Standard of this compound compared to a commercial "Research Grade" alternative.
| Test Parameter | Primary Standard (In-House) | Commercial "Research Grade" | Impact on QC |
| Appearance | White to Off-White Crystalline Solid | Yellowish/Brown Powder | Color indicates oxidation (N-oxide formation).[1][2] |
| HPLC Purity | ≥ 99.5% (no single imp > 0.1%) | ≥ 95.0% | Low purity compromises impurity tracking in the API.[2] |
| Water (KF) | Measured Value (e.g., 1.2%) | Not Reported / "Dry" | Critical: Unaccounted water leads to assay bias.[2] |
| Assay (Titration) | 99.0 – 101.0% (Perchloric Acid) | Not Performed | Confirms the "Mass Balance" calculation. |
| Storage | Desiccator / -20°C | Room Temperature | Hygroscopicity can alter potency over time.[1] |
References
-
World Intellectual Property Organization (WIPO). (2012).[1] Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of tropomyosin-related kinases. Patent WO2012137089A1.[1] (Describes the synthesis and use of this compound as Intermediate 165). Link
-
LGC Standards. (2019). Pharmaceutical quality control: the reference standards labyrinth. (Guidance on Primary vs. Secondary standards). Link
-
United States Pharmacopeia (USP). General Chapter <11> Reference Standards. (Provides the regulatory framework for establishing non-compendial standards). Link
-
Teasdale, A., et al. (2017).[1] Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. American Pharmaceutical Review. Link
-
European Medicines Agency (EMA). ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients. (Defines requirements for reference standards in GMP). Link
Sources
A Senior Application Scientist's Guide to Benchmarking (2-Methylquinolin-7-yl)acetic Acid Purity
Introduction: The Imperative of Purity in Preclinical Research
In the landscape of drug discovery and development, the purity of a chemical reagent is not a trivial detail; it is the bedrock upon which reliable, reproducible data is built. (2-Methylquinolin-7-yl)acetic acid is a heterocyclic compound of interest, serving as a critical building block in the synthesis of novel therapeutic agents. The presence of even minute impurities—be they residual starting materials, synthetic byproducts, or isomeric variants—can drastically alter reaction kinetics, introduce artifacts in biological assays, or lead to the formation of unintended, potentially toxic, side products.
This guide provides an in-depth, objective framework for researchers, scientists, and procurement managers to evaluate and benchmark the purity of this compound from various commercial suppliers. We will move beyond a superficial comparison of Certificates of Analysis (CoA) and delve into a multi-tiered analytical strategy. The causality behind each experimental choice will be explained, providing a self-validating system for assessing reagent quality. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q3A(R2) guidelines on impurities in new drug substances, ensuring a rigorous, industry-standard methodology.[1][2]
The Challenge: Variability in Commercial Chemical Supply
The purity of a supplied chemical is a direct reflection of its synthetic route and subsequent purification process. Different suppliers may employ distinct synthetic strategies—such as variations of the Skraup or Doebner-von Miller reactions common in quinoline synthesis—which inherently generate different impurity profiles.[3][4][5] Aggressive purification can remove most byproducts but may be cost-prohibitive for bulk suppliers, leading to significant lot-to-lot and supplier-to-supplier variability.
Therefore, relying solely on a supplier's CoA can be misleading. A comprehensive in-house verification is not just good practice; it is a necessary risk mitigation strategy.
Our Orthogonal Analytical Strategy
To build a complete and trustworthy picture of purity, we will employ a three-pronged, orthogonal analytical approach. Orthogonal methods measure the same property (purity) using different physicochemical principles, ensuring that the weaknesses of one technique are covered by the strengths of another.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The workhorse for purity analysis, excellent for separating and quantifying UV-active impurities.[6][7]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that provides an absolute purity value against a certified internal standard, detecting both UV-active and non-UV-active impurities, including residual solvents.[8][9]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The definitive tool for impurity identification, providing high-sensitivity detection and structural elucidation of unknown peaks observed in the HPLC analysis.[10][11]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible. The inclusion of system suitability tests and internal standards ensures that the data generated is valid and trustworthy.
Protocol 1: HPLC-UV for Relative Purity and Impurity Profiling
-
Rationale: This method provides a high-resolution separation of the main compound from its organic, UV-active impurities. The relative percentage of each peak area gives a preliminary purity value and a "fingerprint" of each supplier's material.[12]
-
Instrumentation & Conditions:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
-
Procedure:
-
Sample Preparation: Accurately weigh ~10 mg of this compound from each supplier into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
System Suitability: Perform five replicate injections of a single sample solution. The relative standard deviation (RSD) for the peak area of the main compound should be ≤ 2.0%.
-
Analysis: Inject each supplier's sample solution in duplicate.
-
Data Processing: Integrate all peaks with an area greater than 0.05% of the total area, consistent with ICH reporting thresholds.[13] Calculate purity based on area percent (Area %).
-
Protocol 2: Quantitative ¹H-NMR (qNMR) for Absolute Purity
-
Rationale: qNMR determines the absolute purity of the analyte by relating the integral of a specific analyte proton signal to the integral of a signal from a certified, highly pure internal standard of known mass.[14][15] This method is insensitive to the chemical structure of impurities unless their proton signals overlap with the signals of interest. It is particularly effective for detecting non-UV active impurities and residual solvents.
-
Instrumentation & Conditions:
-
System: Bruker 400 MHz Avance III HD or equivalent.
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Maleic Anhydride (Certified >99.9% purity).
-
Pulse Program: Standard 30° pulse with a long relaxation delay (D1) of 30 seconds to ensure full magnetization recovery for all protons.
-
Scans: 16 scans for adequate signal-to-noise.
-
-
Procedure:
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a clean, dry vial.
-
Accurately weigh ~5 mg of Maleic Anhydride internal standard into the same vial.
-
Record all masses to at least 0.01 mg precision.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆, ensuring complete dissolution, and transfer to a 5 mm NMR tube.
-
-
Data Acquisition: Acquire the ¹H-NMR spectrum using the specified parameters.
-
Data Processing: Carefully phase and baseline-correct the spectrum. Integrate a well-resolved, non-exchangeable proton signal for the analyte (e.g., the methyl group protons) and the vinyl protons of the maleic anhydride standard.
-
Calculation: Purity is calculated using the following formula[8]:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
Protocol 3: LC-MS/MS for Impurity Identification
-
Rationale: When HPLC-UV reveals unknown impurities, LC-MS/MS is used to determine their molecular weights and fragmentation patterns. This information is critical for structural elucidation and assessing the potential risk associated with the impurity.[6][16]
-
Instrumentation & Conditions:
-
System: Waters ACQUITY UPLC with a Xevo TQ-S Mass Spectrometer or equivalent.
-
LC Method: Same as Protocol 1, but potentially with a smaller injection volume (1 µL) to avoid detector saturation.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
MS Scan Mode: Full scan from m/z 50 to 500 to detect all ions.
-
MS/MS Scan Mode: Product ion scan of the major impurity peaks detected in the full scan to obtain fragmentation data.
-
-
Procedure:
-
Analysis: Inject the same sample solutions prepared for the HPLC-UV analysis.
-
Data Analysis:
-
Extract ion chromatograms for the m/z corresponding to the main compound and any suspected impurities.
-
Compare the mass spectra of the impurity peaks with potential structures derived from the known synthesis route (e.g., starting materials, intermediates).
-
Analyze the fragmentation patterns from the MS/MS scans to confirm the proposed structures.
-
-
Comparative Analysis: A Hypothetical Case Study
To illustrate the power of this workflow, we present hypothetical data from the analysis of this compound (M.W. 201.22 g/mol ) from three commercial suppliers.
Table 1: HPLC-UV Purity Results
| Supplier | Retention Time (min) | Main Peak Area % | Impurity 1 (RT 8.5 min) | Impurity 2 (RT 12.1 min) | Total Impurities | Stated Purity |
| Supplier A | 10.2 | 99.85% | 0.08% | Not Detected | 0.15% | >99% |
| Supplier B | 10.2 | 98.61% | 0.75% | 0.21% | 1.39% | >98% |
| Supplier C | 10.3 | 96.15% | 1.98% | 0.55% | 3.85% | >95% |
-
Observation: The HPLC data aligns with the suppliers' claims. Supplier A appears to be the highest purity, while Supplier C has a significant impurity at 8.5 minutes.
Table 2: qNMR Absolute Purity Results
| Supplier | Analyte Signal (Methyl, 3H) | Standard Signal (Vinyl, 2H) | Calculated Absolute Purity | Discrepancy from HPLC | Notes |
| Supplier A | Clean, sharp singlet | Clean, sharp singlet | 99.7% | -0.15% | Excellent agreement. |
| Supplier B | Clean singlet | Clean singlet | 97.2% | -1.41% | Significant discrepancy. Suggests non-UV active impurities. |
| Supplier C | Clean singlet | Clean singlet | 95.5% | -0.65% | Discrepancy present. Residual solvent (Ethanol) also detected. |
-
Observation: The qNMR results reveal a critical discrepancy for Supplier B. The HPLC method, which only detects UV-active compounds, missed over 1.4% of impurities. For Supplier C, qNMR confirmed the lower purity and also identified residual ethanol, which would be missed by the HPLC-UV method.
Table 3: LC-MS/MS Impurity Identification
| Impurity | Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Identity | Likely Source | Found In |
| Impurity 1 | 8.5 | 146.10 | 4-amino-m-toluic acid | Starting Material | B, C |
| Impurity 2 | 12.1 | 203.24 | (2-Methyl-1,2,3,4-tetrahydroquinolin-7-yl)acetic acid | Over-reduction | B, C |
| N/A | N/A | N/A | Non-UV active impurity (e.g., inorganic salt) | Purification process | B |
-
Observation: LC-MS/MS successfully identified the major impurities in the samples from Suppliers B and C as unreacted starting material and a synthetic byproduct. This provides actionable intelligence about the robustness of the suppliers' manufacturing processes.
Discussion & Interpretation: Synthesizing the Data
This orthogonal approach provides a clear, evidence-based hierarchy of supplier quality:
-
Supplier A delivered a product of exceptional purity, with excellent correlation between relative (HPLC) and absolute (qNMR) methods. This indicates a well-controlled and optimized manufacturing process.
-
Supplier B represents a significant risk. While the HPLC data met their >98% specification, the qNMR data revealed it to be only 97.2% pure. The ~1.4% difference is likely due to non-UV active impurities, such as inorganic salts from the purification steps, which could negatively impact downstream applications. This highlights the inadequacy of relying on a single analytical technique.
-
Supplier C provided material of lower purity, as advertised. However, our analysis provided crucial context: the impurities are primarily unreacted starting material and a process-related byproduct. The presence of residual solvent further indicates a less refined purification process. While potentially acceptable for early-stage synthesis, this material would be unsuitable for late-stage development or sensitive biological assays.
Conclusion and Recommendations for Researchers
The purity of this compound, like any critical reagent, cannot be taken at face value. A supplier's Certificate of Analysis should be considered a starting point, not the final word.
As Senior Application Scientists, we recommend the following actions for all incoming critical reagents:
-
Always Verify: Implement a routine, multi-technique verification process for new lots and new suppliers.
-
Employ Orthogonal Methods: Combine a chromatographic technique (HPLC) for impurity separation with a quantitative structural technique (qNMR) for absolute purity determination.
-
Identify the Unknowns: Use high-sensitivity techniques like LC-MS/MS to identify significant impurities (>0.10%), as their structure dictates their potential impact on your research.
-
Choose Suppliers Wisely: A higher initial cost for a well-characterized, high-purity reagent from a reputable supplier is often a sound investment, preventing the far greater costs associated with troubleshooting failed experiments, chasing artifacts, and retracting unreliable data.
By adopting this rigorous, evidence-based approach, researchers can ensure the integrity of their chemical starting materials, leading to more robust, reproducible, and ultimately successful scientific outcomes.
References
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
American Chemical Society. Purity by Absolute qNMR Instructions. [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]
-
Mestrelab Research. qNMR Purity Recipe Book (1 - Sample Preparation). [Link]
-
SlideShare. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]
-
LookChem. Purification of Quinoline. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]
-
Vedantu. Quinoline: Structure, Properties & Uses Explained. [Link]
-
Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
-
Pacific BioLabs. Identity and Purity - Small Molecules. [Link]
-
ResearchGate. New Quinoline Derivatives on the Basis of (4-Hydroxy-2-methylquinolin-3-yl)acetic Acid. [Link]
-
ResearchGate. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]
-
University of Calicut. Preparation and Properties of Quinoline. [Link]
-
Wikipedia. Quinoline. [Link]
-
IOP Publishing. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. emerypharma.com [emerypharma.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fda.gov [fda.gov]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 16. drugtargetreview.com [drugtargetreview.com]
Safety Operating Guide
(2-Methylquinolin-7-yl)acetic Acid: Safe Handling & Disposal Protocol
Executive Summary & Immediate Safety Directives
(2-Methylquinolin-7-yl)acetic acid is a functionalized nitrogen heterocycle often utilized as an intermediate in pharmaceutical synthesis (e.g., leukotriene receptor antagonists like Montelukast). Its disposal requires strict adherence to protocols governing organic acids and nitrogen-containing aromatics .
CRITICAL SAFETY ALERTS:
-
DO NOT mix with strong oxidizers (e.g., nitric acid, peroxides). The quinoline ring is susceptible to uncontrolled oxidation.
-
DO NOT dispose of via sink or municipal drainage. Quinoline derivatives typically exhibit high aquatic toxicity.
-
SEGREGATION: Classify as Combustible Organic Acid . Keep separate from bases and general organic solvents until compatibility is verified.
Chemical Profile & Hazard Identification
To ensure a self-validating safety system, one must understand the chemical moieties driving the hazard profile.
| Property | Description | Safety Implication |
| Chemical Structure | Quinoline ring fused with a methyl group and an acetic acid side chain.[1] | Nitrogen content requires incineration with scrubber systems (NOx control). |
| Acidity | Carboxylic acid moiety ( | Corrosive to mucous membranes; incompatible with strong bases and cyanides. |
| Physical State | Solid (typically off-white to yellow powder). | Dust explosion hazard if finely divided; inhalation risk.[2] |
| Toxicity Class | Irritant (Skin/Eye); Aquatic Toxin. | Zero-discharge policy for water systems. |
Disposal Decision Matrix (Workflow)
The following logic gate determines the correct waste stream. This system minimizes cross-contamination and ensures regulatory compliance (RCRA).
Figure 1: Decision tree for the segregation and disposal of quinoline-based organic acids.
Detailed Operational Protocols
Protocol A: Solid Waste Disposal (Preferred)
Use this protocol for pure compound, expired stock, or spill cleanup residues.
-
Containment: Transfer the solid material into a chemically resistant polyethylene bag (LDPE).
-
Secondary Containment: Place the sealed bag into a wide-mouth High-Density Polyethylene (HDPE) drum or a fiber drum with a poly-liner.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "this compound"
-
Hazards: "Irritant," "Organic Acid."
-
-
Storage: Store in a cool, dry area away from oxidizers until pickup.
Protocol B: Liquid Waste (Mother Liquors/Solutions)
Use this protocol for reaction mixtures or HPLC waste.
-
pH Verification: Before combining with a central waste carboy, test a small aliquot.
-
Self-Validating Step: If mixing causes heat generation or bubbling, STOP . The stream is incompatible.
-
-
Solvent Segregation:
-
Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.
-
Non-Halogenated: If dissolved in Methanol, Ethyl Acetate, or Acetone.
-
-
Acidification Risk: As a carboxylic acid, this compound may precipitate if added to a high-pH aqueous waste stream. Maintain pH < 7 in the waste container or dispose of as a dedicated "Organic Acid" stream to prevent clogging of waste lines.
Scientific Rationale & Regulatory Context
Chemical Incompatibility (The "Why")
The quinoline ring is electron-deficient relative to naphthalene but contains a basic nitrogen. However, the acetic acid side chain dominates the immediate reactivity in waste streams.
-
Oxidizers: Reaction with strong oxidizers (e.g., Chromic acid, Nitric acid) can cleave the ring structure or oxidize the methyl group, potentially releasing toxic nitrogen oxides (NOx) or causing energetic decomposition [1].
-
Cyanides: NEVER mix organic acids with cyanide salts. This generates Hydrogen Cyanide (HCN) gas, a lethal asphyxiant.
Regulatory Framework (RCRA - USA)
While this compound is not explicitly listed on the EPA's "P" or "U" lists by name, it falls under the "Characteristic Waste" definition if it exhibits:
-
Corrosivity (D002): If in aqueous solution with pH
2.[3] -
Toxicity: Due to the quinoline scaffold, it must be treated as toxic.
-
Generator Status: Most pharmaceutical labs operate as "Large Quantity Generators" (LQG), requiring strict cradle-to-grave tracking [2].
Emergency Response: Spills
In the event of a solid spill:
-
PPE: Wear nitrile gloves, lab coat, and N95 dust mask (or P100 respirator if fine dust is present).
-
Neutralization: Do not attempt to neutralize solids.
-
Collection: Scoop gently to avoid dust generation. Use a HEPA vacuum if available.
-
Decontamination: Wipe the surface with a dilute (5%) Sodium Bicarbonate solution to neutralize any acidic residue, followed by water.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Quinoline Derivatives. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
